Chromic Sulfate Decahydrate
Description
Significance of Trivalent Chromium Coordination Complexes in Contemporary Chemical Science
Trivalent chromium (Cr(III)) coordination complexes are of considerable interest in modern chemical science due to their diverse applications and intriguing electronic structures. The Cr(III) ion, with its d³ electron configuration, forms kinetically inert complexes, meaning the exchange of ligands in its coordination sphere is typically slow. collegedunia.com This characteristic allows for the isolation and study of various isomeric forms and reaction intermediates. The coordination chemistry of Cr(III) is fundamental to understanding mechanisms in catalysis, the development of novel materials, and its role in biological systems. researchgate.netscirp.org For instance, Cr(III) complexes have been explored as catalysts in olefin oligomerization and play a role in the biogeochemical cycle of chromium. researchgate.net
Overview of Hydrated Chromium (III) Sulfate (B86663) as a Model System for Inorganic Chemistry Investigations
Hydrated chromium (III) sulfate serves as an excellent model system for a variety of investigations in inorganic chemistry. The presence of water molecules as ligands in the coordination sphere of the chromium ion, as well as water of crystallization within the crystal lattice, allows for the study of hydration isomerism. wikipedia.orgpw.live The common hydrates, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O (violet) and [Cr(H₂O)₄SO₄]₂SO₄·xH₂O (green), demonstrate how the coordination environment of the metal ion can be influenced by factors such as temperature, leading to distinct colors and properties. pw.livecollegedunia.comlibretexts.org This system provides a practical example for exploring concepts such as ligand field theory, electronic spectroscopy, and the thermodynamics and kinetics of ligand exchange reactions.
Historical Development and Key Milestones in the Study of Chromium (III) Sulfate Hydrate (B1144303)
The study of chromium compounds dates back to the late 18th century, with the investigation of its various oxidation states and their salts. A significant milestone in the understanding of coordination compounds, including chromium (III) sulfate hydrate, was Alfred Werner's work in the early 20th century. scirp.org His coordination theory provided the framework for understanding the structure of these complex salts. Later research focused on characterizing the different hydrated forms of chromium (III) sulfate and their interconversions. core.ac.ukresearchgate.net For example, it was established that heating the violet 18-hydrate form above 70°C results in the formation of the green 15-hydrate. wikipedia.orgwhy.gr More recent studies have employed advanced analytical techniques to probe the detailed structure and reaction mechanisms of these compounds. core.ac.ukresearchgate.net
Scope of Academic Inquiry into the Compound's Chemical Behavior and Transformations
The academic inquiry into chromium (III) sulfate hydrate is extensive, covering its synthesis, structural analysis, and a variety of chemical transformations.
Synthesis and Characterization: The synthesis of chromium (III) sulfate can be achieved through the reduction of chromate (B82759) or dichromate salts in the presence of sulfuric acid. wikipedia.org A common laboratory preparation involves the reaction of chromium (III) hydroxide (B78521) with sulfuric acid. studfile.net Characterization of the different hydrates involves techniques such as thermogravimetric analysis (TGA) to determine the water content and X-ray diffraction (XRD) to elucidate the crystal structure. core.ac.ukresearchgate.net
Interactive Data Table: Properties of Chromium (III) Sulfate Hydrates
| Property | Anhydrous Chromium (III) Sulfate | Chromium (III) Sulfate Pentadecahydrate (B1178734) | Chromium (III) Sulfate Octadecahydrate |
| Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |
| CAS Number | 10101-53-8 | 10031-37-5 | 13520-66-6 |
| Appearance | Violet solid wikipedia.org | Green solid wikipedia.orgwhy.gr | Violet solid wikipedia.org |
| Molar Mass (anhydrous basis) | 392.16 g/mol wikipedia.org | 392.16 g/mol | 392.16 g/mol |
| Solubility in Water | Dissolves upon addition of a reducing agent wikipedia.org | Readily dissolves wikipedia.orgwhy.gr | Readily dissolves to form [Cr(H₂O)₆]³⁺ wikipedia.org |
| Density | 3.10 g/cm³ wikipedia.org | 1.86 g/cm³ wikipedia.org | 1.709 g/cm³ wikipedia.org |
Chemical Transformations: Key areas of investigation include:
Thermal Decomposition: Heating hydrated chromium (III) sulfate leads to sequential loss of water molecules, eventually yielding the anhydrous form, and at higher temperatures, decomposition to chromium (III) oxide and sulfur trioxide. core.ac.ukvulcanchem.com
Hydrolysis: In aqueous solutions, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, can undergo hydrolysis to form various hydroxo and oligo-nuclear complexes, a process that is highly dependent on pH. vulcanchem.comresearchgate.net
Ligand Exchange Reactions: The water ligands in the coordination sphere of the chromium ion can be replaced by other ligands, such as sulfate or chloride ions. libretexts.orgvulcanchem.com For example, warming a solution of chromium (III) sulfate can lead to the replacement of a water molecule by a sulfate ion, resulting in a color change from violet to green. libretexts.orgchemguide.co.uk
Structure
2D Structure
Properties
CAS No. |
15244-38-9 |
|---|---|
Molecular Formula |
Cr2H20O22S3 |
Molecular Weight |
572.3 g/mol |
IUPAC Name |
bis(chromium(3+));trisulfate;decahydrate |
InChI |
InChI=1S/2Cr.3H2O4S.10H2O/c;;3*1-5(2,3)4;;;;;;;;;;/h;;3*(H2,1,2,3,4);10*1H2/q2*+3;;;;;;;;;;;;;/p-6 |
InChI Key |
DERXPFSZQYCOIC-UHFFFAOYSA-H |
physical_description |
Technical material: Dark green solid; Readily soluble in water; [Merck Index] Violet odorless crystals; Soluble in water; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Chromium Iii Sulfate Hydrate Species
Controlled Synthesis of Hydration Isomers
The controlled synthesis of specific hydration isomers of chromium (III) sulfate (B86663) is essential for obtaining materials with desired characteristics. The most common and well-characterized hydrates include the octadecahydrate, pentadecahydrate (B1178734), and hexahydrate forms.
The various hydrated forms of chromium (III) sulfate are typically interconvertible, with the octadecahydrate being the most hydrated stable form.
Octadecahydrate (Cr₂(SO₄)₃·18H₂O): This form, which can be more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, presents as violet cubic crystals. wikipedia.org It is readily soluble in water, yielding the metal aquo complex, [Cr(H₂O)₆]³⁺. wikipedia.orgwhy.gr A common laboratory preparation involves the reaction of chromium hydroxide (B78521) with sulfuric acid, followed by natural evaporation and crystallization of the resulting solution.
Pentadecahydrate (Cr₂(SO₄)₃·15H₂O): This hydrate (B1144303) is a green solid that is also soluble in water. wikipedia.orgwhy.gr It is typically synthesized by the controlled heating of the octadecahydrate form. Specifically, heating the 18-hydrate material above 70°C will yield the 15-hydrate. wikipedia.org
Hexahydrate (Cr₂(SO₄)₃·6H₂O): The dark green hexahydrate can be obtained through further controlled heating of the higher hydrates.
The properties of these principal hydrates are summarized in the table below.
| Property | Octadecahydrate | Pentadecahydrate | Hexahydrate |
| Formula | Cr₂(SO₄)₃·18H₂O | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·6H₂O |
| Molar Mass | 716.45 g/mol wikipedia.org | 662.41 g/mol | 500.25 g/mol |
| Appearance | Violet solid/crystals wikipedia.orgwhy.gr | Green solid wikipedia.orgwhy.gr | Dark green crystal |
| Density | 1.709 g/cm³ wikipedia.org | 1.86 g/cm³ wikipedia.org | Not specified |
| Solubility | Readily dissolves in water wikipedia.orgwhy.gr | Readily dissolves in water wikipedia.org | Soluble in water |
The stoichiometry of the resulting chromium (III) sulfate hydrate is highly dependent on the crystallization conditions, primarily temperature.
Temperature: Temperature is a critical factor in determining the degree of hydration. As demonstrated, the octadecahydrate is the stable form at lower temperatures. Upon heating, it loses water molecules to form lower hydrates. Heating the octadecahydrate above 70°C results in the formation of the pentadecahydrate. wikipedia.org Further heating to 100°C leads to the loss of additional water molecules. This dehydration process can ultimately yield the anhydrous form at higher temperatures. wikipedia.org The transition between hydrates is often accompanied by a color change, with aqueous solutions turning from violet or blue to green upon heating, indicating the formation of sulfato-complexes. sciencemadness.org
Solution Concentration and Evaporation: The preparation of the octadecahydrate often involves the slow evaporation of a chromic sulfate solution to saturation, followed by cooling to induce crystallization. This suggests that solution concentration and the rate of solvent removal are key parameters in obtaining the fully hydrated crystalline form.
Reduction-Based Synthetic Pathways
Industrial-scale production of chromium (III) sulfate predominantly relies on the reduction of hexavalent chromium (Cr(VI)) compounds, such as sodium or potassium dichromate. atamanchemicals.com This method is favored for its efficiency and is central to producing the chromium sulfate used in the leather tanning industry. atamanchemicals.com
A primary industrial method for synthesizing chromium (III) sulfate involves the reduction of an acidified sodium dichromate solution with sulfur dioxide (SO₂). atamanchemicals.comstrategic-metal.com This redox reaction effectively converts toxic hexavalent chromium into the less toxic trivalent form. atamanchemicals.comatamankimya.com
In practice, the process is often carried out in a packed absorption tower where sulfur dioxide gas is bubbled through the dichromate solution. atamanchemicals.comatamankimya.com The efficiency of this process is influenced by parameters such as temperature, pH, and the concentration of SO₂. scribd.com The reaction is typically conducted under acidic conditions, often with a pH between 2 and 3, to facilitate the reduction. wrc.org.za The resulting solution color changes from orange (Cr₂O₇²⁻) to green, which is characteristic of the chromium (III) species in a sulfate-containing solution. shaalaa.com
Various organic compounds can also serve as effective reducing agents for converting Cr(VI) to Cr(III) in the presence of sulfuric acid. This approach is also used in industrial production. atamanchemicals.com
Sugars: Sucrose (B13894) is a commonly used organic reducing agent. In this process, a sodium dichromate solution is acidified, and sucrose is slowly added. The hexavalent chromium is reduced to the trivalent state, and the solution is often kept boiling to ensure the reaction goes to completion. atamanchemicals.com One study noted the production of basic chromium sulfate with 33% basicity and 21% chromic oxide using sugar as the reducing agent. researchgate.net
Ethanol (B145695): Ethanol can also be used to reduce dichromate. The reaction between potassium dichromate, sulfuric acid, and ethanol yields chromium (III) sulfate, along with potassium sulfate, acetic acid, and water. libretexts.org The balanced equation is: 2K₂Cr₂O₇ + 8H₂SO₄ + 3C₂H₅OH → 2Cr₂(SO₄)₃ + 2K₂SO₄ + 3CH₃COOH + 11H₂O
Formaldehyde: Formaldehyde has been successfully used as a reducing agent to prepare chromium (III) sulfate octadecahydrate from chromic anhydride (B1165640) (CrO₃) and sulfuric acid. The reaction is typically carried out in a water bath at 90-100°C with magnetic stirring to produce a high yield of the purple Cr₂(SO₄)₃·18H₂O. google.com
The table below compares these reduction-based pathways.
| Reducing Agent | Chromium Source | Key Conditions | Product Mentioned |
| Sulfur Dioxide | Sodium Dichromate | Acidic (pH 2-3), often in an absorption tower atamanchemicals.comwrc.org.za | Chromium (III) sulfate atamanchemicals.com |
| Sucrose | Sodium Dichromate | Acidified solution, boiling temperature atamanchemicals.com | Basic chromium sulfate atamanchemicals.comresearchgate.net |
| Ethanol | Potassium Dichromate | Presence of sulfuric acid libretexts.org | Chromium (III) sulfate |
| Formaldehyde | Chromic Anhydride | Sulfuric acid, 90-100°C water bath google.com | Chromium (III) sulfate octadecahydrate google.com |
Hydrothermal Synthesis of Chromium (III) Species from Aqueous Solutions
Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at high temperatures and pressures, offers another route to produce crystalline chromium (III) compounds. Research into the aqueous chemistry of chromium (III) sulfate at temperatures exceeding 100°C has led to the synthesis of various chromium hydroxide sulfate species. cdnsciencepub.com
Formation of Chromium (III) Hydroxide Sulfates
Chromium (III) hydroxide sulfates, often referred to as basic chromium sulfates, are a class of compounds where hydroxide ions partially substitute sulfate ions in the coordination sphere of the chromium ion. Their formation is a critical aspect of chromium chemistry, particularly in industrial applications.
One common synthesis route is the partial neutralization of a chromium (III) sulfate solution. This involves the careful addition of a base, such as sodium carbonate, sodium hydroxide, or ammonium (B1175870) hydroxide, to a solution of chromium (III) sulfate. The key to this process is precise control over the pH, which is typically maintained in the range of 2 to 4 to encourage the formation of hydroxide-sulfate complexes rather than the complete precipitation of chromium (III) hydroxide. Temperature is another critical parameter, often kept between 70–90°C to prevent unwanted hydrolysis side reactions.
Another significant industrial method is the reduction of hexavalent chromium compounds, like sodium dichromate, using a reducing agent such as sulfur dioxide in an aqueous medium. This reaction can be represented as:
Na₂Cr₂O₇ + 3SO₂ + H₂O → Cr₂(SO₄)₃ + 2NaOH
The resulting product's basicity is determined by the ratio of hydroxide to sulfate ions.
Hydrothermal synthesis also presents a viable route. Heating aqueous solutions of chromium (III) sulfate at elevated temperatures and pressures can yield specific crystalline forms of chromium (III) hydroxide sulfate. For instance, heating a 0.23 M chromium (III) sulfate solution at 250°C for 24 hours can produce Cr₃(SO₄)₂(OH)₅·H₂O.
| Parameter | Condition | Effect | Reference |
| pH | 2 - 4 | Facilitates partial neutralization for hydroxide sulfate formation | |
| Temperature | 70 - 90°C | Avoids extensive hydrolysis side reactions | |
| Reactants | Cr₂(SO₄)₃ + Base (e.g., NH₄OH) | Precipitation of mixed chromium hydroxide and sulfate | |
| Method | Hydrothermal Synthesis (250°C) | Formation of crystalline Cr₃(SO₄)₂(OH)₅·H₂O |
Controlled Precipitation Techniques
Controlled precipitation is a fundamental technique for synthesizing and recovering chromium (III) sulfate. This method relies on altering the solubility of chromium species in a solution to induce the formation of a solid precipitate.
A widely used approach involves the precipitation of chromium (III) hydroxide from an aqueous solution, followed by its dissolution in sulfuric acid. Various bases can be employed as precipitating agents, including sodium hydroxide, calcium hydroxide, and magnesium oxide. Research has shown that magnesium oxide is particularly effective, achieving high precipitation efficiency in a pH range of 8.0-9.0 and producing a sludge with a high settling rate. Once the chromium (III) hydroxide is precipitated and separated, it is treated with a stoichiometric amount of sulfuric acid to form chromium (III) sulfate.
2Cr(OH)₃ + 3H₂SO₄ → Cr₂(SO₄)₃ + 6H₂O
This method is extensively used in industrial waste treatment, particularly for recovering chromium from tannery wastewater. In this context, the process involves precipitating chromium as chromium (III) hydroxide from the effluent. The resulting hydroxide sludge is then redissolved in sulfuric acid to regenerate a chromium sulfate solution that can be reused in the tanning process. The efficiency of chromium removal and recovery is highly dependent on the choice of precipitating agent and the control of pH.
| Precipitating Agent | Optimal pH | Key Findings | Reference |
| Magnesium Oxide (MgO) | 8.0 - 9.0 | High precipitating efficiency, good settling rate, lower sludge volume | |
| Sodium Hydroxide (NaOH) | - | Effective for precipitation | |
| Calcium Hydroxide (Ca(OH)₂) | - | Effective for precipitation | |
| Ammonium Hydroxide (NH₄OH) | - | Used to precipitate a mixture of chromium hydroxide and sulfate |
Purification and Isolation of Specific Chromium (III) Sulfate Hydrate Forms
Following synthesis, purification and isolation steps are essential to obtain specific forms of chromium (III) sulfate hydrate with the desired purity and degree of hydration. The most common hydrates are the octadecahydrate (Cr₂(SO₄)₃·18H₂O), which is violet, and the pentadecahydrate (Cr₂(SO₄)₃·15H₂O), which is green.
Crystallization is a primary method for purification. After reacting chromium (III) hydroxide with sulfuric acid, the resulting solution can be concentrated and cooled to allow for the crystallization of the hydrated salt.
Washing the precipitated solid is a simple yet crucial purification step. The precipitate, whether it is chromium hydroxide or a basic sulfate, is typically washed several times with distilled water to remove soluble impurities.
Solvent extraction or precipitation is another effective technique. For instance, pure chromium (III) sulfate heptahydrate can be extracted from a solution by adding anhydrous absolute ethyl alcohol. Since the salt is insoluble in alcohol, it precipitates out, leaving impurities behind in the solution.
Control of temperature is vital for isolating specific hydrates. The violet octadecahydrate (18-hydrate) is stable at lower temperatures. Heating this form above 70°C can cause it to lose water molecules and convert to the green 15-hydrate. Further controlled heating will continue to remove water, eventually yielding the anhydrous form, which is a reddish-brown solid.
Characterization of Synthetic Purity for Research Applications
For research applications, verifying the purity and identity of the synthesized chromium (III) sulfate hydrate is paramount. A suite of analytical techniques is employed for this characterization.
X-ray Powder Diffraction (XRD) is a powerful tool for identifying the crystalline structure of the synthesized compound. It can distinguish between different hydrated forms and confirm the phase purity of the material.
Thermogravimetric Analysis (TGA) is used to determine the water of hydration. By heating a sample and precisely measuring the change in mass, the number of water molecules in the hydrate can be calculated. This is also useful for studying the thermal stability and decomposition pathways of the compound.
Elemental Analysis provides a quantitative measure of the constituent elements. The chromium content can be determined using techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy. The sulfate content is typically determined gravimetrically by precipitating it as barium sulfate. Comparing the experimental percentages of chromium and sulfate to the calculated theoretical values for the proposed formula confirms the compound's stoichiometry.
Spectroscopic and Magnetic Measurements offer further insight into the compound's structure. For example, magnetic susceptibility measurements can provide information about the electronic state of the chromium (III) ions.
The physical appearance, such as color, is also a primary indicator of the hydrate form. The octadecahydrate is typically a violet crystalline solid, while the pentadecahydrate appears as a dark green amorphous substance. The anhydrous form is often reddish-brown or peach-colored.
| Technique | Purpose | Information Obtained | Reference |
| X-ray Powder Diffraction (XRD) | Structural Analysis | Crystalline phase identification, structure type | |
| Thermogravimetric Analysis (TGA) | Thermal Properties | Water of hydration, thermal stability, decomposition temperature | |
| Elemental Analysis (ICP, Gravimetric) | Compositional Analysis | Quantitative percentage of Cr and SO₄ | |
| Magnetic Susceptibility | Electronic Properties | Information on paramagnetic-to-antiferromagnetic transitions | |
| Visual Inspection | Physical Characterization | Color and form (e.g., violet crystals vs. green powder) |
Crystallographic and Solid State Structural Elucidation of Chromium Iii Sulfate Hydrate
X-ray Diffraction Studies
X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystal structure of materials. carleton.edu By analyzing the pattern of diffracted X-rays passing through a crystal, scientists can deduce the arrangement of atoms within the crystal lattice, including bond lengths and angles.
Single crystal X-ray diffraction is a powerful, non-destructive method that provides precise details about the internal lattice of crystalline substances. carleton.edu For chromium (III) sulfate (B86663) hydrate (B1144303), this technique is instrumental in defining the coordination geometry around the chromium (III) ion.
In the common violet hydrated form, Cr₂(SO₄)₃·18H₂O, single crystal XRD reveals that the chromium (III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. wikipedia.org In this complex, the chromium ion is octahedrally coordinated to six water molecules. wikipedia.org The formula of this compound can be more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that six of the eighteen water molecules are part of the crystal lattice and not directly bonded to the chromium ions. wikipedia.org
Heating the octadecahydrate above 70°C results in a green solid with the formula Cr₂(SO₄)₃·15(H₂O). wikipedia.org In this and other less hydrated forms, sulfate ions can displace water molecules from the primary coordination sphere of the chromium ion, leading to the formation of sulfato-complexes. homescience.net This change in coordination environment is responsible for the color difference between the violet and green forms.
Table 1: Coordination Environment of Chromium (III) in Different Hydrates
| Hydrate Formula | Coordination Complex | Color |
| Cr₂(SO₄)₃·18H₂O | [Cr(H₂O)₆]³⁺ | Violet |
| Cr₂(SO₄)₃·15H₂O | [Cr(SO₄)(H₂O)₅]⁺ (example) | Green |
Powder X-ray diffraction (PXRD) is a valuable technique for identifying different crystalline forms (polymorphs) and hydration states of a compound. rigaku.com Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint" for that specific form. rigaku.com
PXRD is crucial for distinguishing between the various hydrates of chromium (III) sulfate, such as the octadecahydrate and the pentadecahydrate (B1178734), as well as any anhydrous forms. wikipedia.org The technique can also be used to monitor phase transformations between these forms as a function of temperature or humidity. rigaku.com For instance, by collecting PXRD patterns at different temperatures, one can observe the transition from a higher hydrate to a lower hydrate or to the anhydrous form. rigaku.com
Table 2: Representative PXRD Peaks for Different Chromium (III) Sulfate Hydrates
| Hydration State | 2θ Angle (degrees) - Peak 1 | 2θ Angle (degrees) - Peak 2 | 2θ Angle (degrees) - Peak 3 |
| Octadecahydrate (Violet) | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
| Pentadecahydrate (Green) | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
| Anhydrous | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
| Note: Specific 2θ angles are dependent on the X-ray wavelength used and are not readily available in the provided search results. This table illustrates the principle of using PXRD for phase identification. |
Neutron Diffraction Investigations of Hydrogen Bonding Networks
While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms. stfc.ac.uk Neutron diffraction is a complementary technique that is particularly sensitive to the positions of lighter elements like hydrogen. mdpi.com This makes it an invaluable tool for elucidating the intricate hydrogen bonding networks within hydrated crystals. mdpi.com
In chromium (III) sulfate hydrate, neutron diffraction studies can provide detailed information on the orientation of water molecules and the geometry of hydrogen bonds between the coordinated water molecules, the sulfate anions, and the water molecules of crystallization. mdpi.com Understanding these hydrogen bonding networks is critical for explaining the stability of the various hydrated forms and the mechanisms of dehydration.
Structural Analysis of Basic Chromium (III) Sulfates
Basic chromium (III) sulfates are a commercially important class of compounds that contain hydroxide (B78521) (OH⁻) ligands in addition to sulfate and water. wikipedia.org Their structures are more complex than those of the simple hydrates.
The sulfate ions can act as either monodentate or bidentate ligands, and can also bridge between two chromium centers, contributing to the formation of larger structural units. homescience.net The specific coordination modes of the hydroxide and sulfate ligands are determined by factors such as the pH and the concentration of the solution from which the basic salt is crystallized.
The presence of bridging hydroxide and sulfate ligands facilitates the formation of oligomeric and polymeric structures in the solid state. researchgate.net These can range from simple dimers, such as [Cr₂(H₂O)₆(OH)₄]SO₄, to more complex, extended networks. wikipedia.org
Correlation between Hydration Level and Solid-State Structure
The solid-state structure of chromium (III) sulfate is intrinsically linked to its degree of hydration, with different numbers of water molecules in the crystal lattice giving rise to distinct crystalline structures, coordination environments, and physical properties such as color. wikipedia.orgsciencemadness.org The various known hydrates of chromium (III) sulfate, with the general formula Cr₂(SO₄)₃·x(H₂O), demonstrate how water molecules can act as both coordinated ligands and as part of the crystal lattice. wikipedia.orggeeksforgeeks.org
The most extensively hydrated form is chromium (III) sulfate octadecahydrate, Cr₂(SO₄)₃·18H₂O, which appears as a violet solid. wikipedia.org Its structure is more accurately represented by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O. wikipedia.org In this arrangement, the chromium (III) ion exists as the hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺, where six water molecules are directly bonded to the central chromium atom in an octahedral geometry. The remaining six water molecules are not directly coordinated to the metal ion but are incorporated into the crystal lattice as water of crystallization, stabilizing the structure through hydrogen bonding. wikipedia.org
A change in the hydration level leads to significant structural rearrangement. For instance, a common lower hydrate is the pentadecahydrate, Cr₂(SO₄)₃·15H₂O, which is a green solid. wikipedia.org The pronounced color change from the violet of the 18-hydrate to the green of the 15-hydrate is indicative of a fundamental alteration in the coordination sphere of the chromium (III) ion. sciencemadness.orggeeksforgeeks.org In the lower hydrates, it is understood that one or more of the coordinated water ligands are replaced by sulfate anions, which act as bridging or chelating ligands. This formation of a "sulfato-complex" changes the ligand field around the chromium ion, thereby altering its light absorption properties and resulting in the green color. sciencemadness.org
Upon complete dehydration, the anhydrous form, Cr₂(SO₄)₃, is obtained. This compound is a violet solid that is isostructural with anhydrous aluminum sulfate, adopting a rhombohedral crystal structure. wikipedia.orgresearchgate.net The correlation between the level of hydration and the resulting solid-state structure is a critical aspect of the chemistry of chromium (III) sulfate, influencing its properties and reactivity.
Table 1: Properties of Chromium (III) Sulfate Hydrates
| Compound Formula | Descriptive Formula | Color | Molar Mass (g/mol) | Density (g/cm³) | Structural Details |
|---|---|---|---|---|---|
| Cr₂(SO₄)₃·18H₂O | [Cr(H₂O)₆]₂(SO₄)₃·6H₂O | Violet | 716.45 | 1.709 | Contains [Cr(H₂O)₆]³⁺ complex; 6 H₂O molecules are lattice water. wikipedia.orgnih.gov |
| Cr₂(SO₄)₃·15H₂O | Not applicable | Green | Not applicable | 1.86 | Sulfate ions are coordinated to the Cr(III) center. wikipedia.orgnih.gov |
| Cr₂(SO₄)₃·12H₂O | Not applicable | Not applicable | 608.363 | Not applicable | A less common hydrated form. sciencemadness.orgbyjus.com |
| Cr₂(SO₄)₃ | Not applicable | Violet, Reddish-brown | 392.16 | 3.10 | Anhydrous form, isostructural with rhombohedral Fe₂(SO₄)₃. wikipedia.orgsciencemadness.orgresearchgate.net |
Thermal Analysis in Structural Transitions (e.g., Dehydration Mechanisms)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for elucidating the structural transitions that chromium (III) sulfate hydrates undergo upon heating. researchgate.netcore.ac.uk These methods provide detailed information about the temperatures at which dehydration occurs, the number of water molecules lost in each step, and the thermodynamics of these processes.
The dehydration of chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O) is a multi-step process. core.ac.uk When the violet 18-hydrate is heated, it does not lose all its water molecules simultaneously. Instead, a sequential loss of water is observed, corresponding to distinct structural transformations. One documented pathway shows that the initial heating of the violet 18-hydrate leads to the formation of a 9-hydrate, remarkably without a change in color. core.ac.uk This suggests that the initial water molecules lost are likely the lattice waters, leaving the [Cr(H₂O)₆]³⁺ coordination sphere intact.
Further dehydration yields a green 3-hydrate. core.ac.uk This step is accompanied by the characteristic color change from violet to green, which, as previously noted, signifies the entry of sulfate ions into the primary coordination sphere of the chromium atom. sciencemadness.orghomescience.net The final three molecules of water are evolved continuously over a broader temperature range, from approximately 375 K to 500 K (102 °C to 227 °C), to yield the peach-blossom-colored anhydrous chromium (III) sulfate. core.ac.uk Heating the 18-hydrate above 70 °C is known to produce the green 15-hydrate, indicating that different dehydration pathways may exist or be favored under varying conditions. wikipedia.org
At significantly higher temperatures, the anhydrous chromium (III) sulfate undergoes decomposition. TGA and DTA studies have shown that in the temperature range of 880 K to 1040 K (607 °C to 767 °C), the compound decomposes into crystalline chromium (III) oxide (Cr₂O₃) and sulfur trioxide (SO₃) gas. researchgate.netcore.ac.uk X-ray diffraction analysis of the solid residue confirms the product is Cr₂O₃. researchgate.netcore.ac.uk
Table 2: Thermal Dehydration Stages of Chromium (III) Sulfate Hydrate
| Starting Compound | Product | Approximate Temperature Range | Water Molecules Lost (per formula unit) | Observations |
|---|---|---|---|---|
| Cr₂(SO₄)₃·18H₂O (violet) | Cr₂(SO₄)₃·9H₂O (violet) | Initial heating stage | 9 | Loss of lattice water, no color change. core.ac.uk |
| Cr₂(SO₄)₃·9H₂O (violet) | Cr₂(SO₄)₃·3H₂O (green) | Intermediate heating stage | 6 | Color change indicates coordination sphere rearrangement. core.ac.uk |
| Cr₂(SO₄)₃·3H₂O (green) | Cr₂(SO₄)₃ (anhydrous) | 375 K - 500 K (102 °C - 227 °C) | 3 | Formation of the anhydrous salt. core.ac.uk |
| Cr₂(SO₄)₃ (anhydrous) | Cr₂O₃ + 3SO₃ | 880 K - 1040 K (607 °C - 767 °C) | Not applicable (Decomposition) | Decomposition to chromium (III) oxide. researchgate.netcore.ac.uk |
Aqueous Solution Chemistry and Complexation Dynamics of Chromium Iii Sulfate Hydrate
Speciation of Chromium (III) in Aqueous Media
In aqueous solutions, the trivalent chromium ion does not exist as a simple ion but rather as a variety of complex species. This speciation is primarily characterized by the coordination of water molecules, hydroxide (B78521) ions, and sulfate (B86663) ions to the central chromium atom.
Upon dissolution in water, chromium (III) sulfate yields the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet-blue-grey color to the solution. libretexts.org This aquo complex is the fundamental species from which others are derived.
The hexaaquachromium(III) ion behaves as a weak acid, undergoing hydrolysis by donating a proton from a coordinated water molecule to the bulk solvent. libretexts.orgwikipedia.org This acid dissociation results in the formation of hydroxo complexes. The primary hydrolysis reaction is:
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺
This reaction has an equilibrium constant (Kₐ) of approximately 10⁻⁴, indicating that solutions of chromium (III) salts are typically acidic, with a pH in the range of 2-3. libretexts.orgwikipedia.org With an increase in pH, further deprotonation can occur, leading to species such as [Cr(H₂O)₄(OH)₂]⁺ and the neutral, insoluble chromium (III) hydroxide, Cr(H₂O)₃(OH)₃. chemguide.co.uk
In the presence of sulfate ions from the dissolved salt, a ligand exchange reaction can occur where sulfate ions displace the coordinated water molecules. This process is accelerated by heating and results in the formation of sulfato complexes, which are typically green. researchgate.net A common example is the formation of the pentaaquasulfatochromium(III) ion:
[Cr(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ + H₂O
The formation of these sulfato-complexes is responsible for the common observation that chromium (III) sulfate solutions turn from violet to green upon heating. researchgate.net
The equilibrium between the aquo, hydroxo, and sulfato complexes is highly sensitive to the solution's conditions.
pH: The pH is the primary determinant for the extent of hydrolysis. At low pH values (below 3-4), the mononuclear aquo ion, [Cr(H₂O)₆]³⁺, is the predominant species. nih.govresearchgate.net As the pH increases, the equilibrium shifts towards the formation of monomeric hydroxo species like [Cr(H₂O)₅(OH)]²⁺ and subsequently to polynuclear hydroxo-bridged complexes. researchgate.net
Concentration: The concentration of the chromium (III) sulfate solution significantly impacts the distribution of species. In dilute solutions (c < 0.1 mol/L), polynuclear chromium hydroxo complexes tend to be the predominant cause of the solution's green color. researchgate.net Conversely, in more concentrated solutions (c > 0.1 mol/L), the formation of chromium sulfate complexes is the prevailing factor. researchgate.net As the total concentration of Cr₂(SO₄)₃ increases from 0.001 to 1.5 mol/L, the total fraction of chromium in sulfate complexes increases from approximately 0.03 to 0.8. researchgate.net
Temperature: An increase in temperature shifts the equilibrium in favor of the formation of sulfato complexes. wikipedia.org This is visually observed as a color change from the violet of the aquo complex to the green of the sulfato complexes. researchgate.net This shift is driven by the endothermic nature of the ligand exchange reaction where sulfate replaces water.
| Concentration of Cr₂(SO₄)₃ (mol/L) | Fraction of Cr in Aquo Complexes | Fraction of Cr in Hydroxo Complexes | Fraction of Cr in Sulfato Complexes |
| 0.001 | High | Moderate | 0.03 |
| 0.1 | Moderate | High (Polynuclear) | Moderate |
| 0.3 | Low | Low | 0.52 (Max for Mononuclear) |
| 1.5 | Very Low | Very Low | 0.80 |
This table illustrates the general trends in the distribution of chromium (III) species as a function of concentration, based on data from modeling studies. researchgate.net
Hydrolysis and Oligomerization Phenomena
Beyond the formation of simple monomeric species, chromium (III) in aqueous solution undergoes polymerization reactions to form larger, polynuclear complexes. This process, driven by hydrolysis, involves the formation of bridges between chromium centers.
The polymerization of chromium (III) aquo ions proceeds through two primary pathways: olation and oxolation.
Olation is a condensation process that involves the formation of a bridging hydroxide ligand (an "ol" bridge) between two metal centers. wikipedia.org The process is initiated by the nucleophilic attack of a hydroxo complex, such as [Cr(H₂O)₅(OH)]²⁺, on an aquo complex, [Cr(H₂O)₆]³⁺, displacing a water molecule. wikipedia.org A key step in this pathway is the formation of a di-nuclear complex with two hydroxo bridges, known as a "diol": wikipedia.org
2[Cr(H₂O)₅(OH)]²⁺ → [(Cr(H₂O)₄)₂(μ-OH)₂]⁴⁺ + 2H₂O
This reaction is favored and accelerated by increases in both pH and temperature. wikipedia.org The resulting μ-OH bridge connects the two chromium ions.
Oxolation is a subsequent process that can follow olation, particularly with heating or aging. nmfrc.org It involves the conversion of a hydroxo bridge (M-OH-M) into an oxo bridge (M-O-M) through the elimination of a water molecule. wikipedia.org
[(Cr(H₂O)₄)₂(μ-OH)₂]⁴⁺ → [(Cr(H₂O)₄)₂(μ-O)₂]²⁺ + 2H⁺
Oxo bridges are more stable and less susceptible to cleavage by acids than hydroxo bridges. nmfrc.orgwikipedia.org This process contributes to the "aging" of chromium hydroxide precipitates, where freshly precipitated, easily dissolved Cr(OH)₃ becomes increasingly inert and difficult to dissolve over time as olation and oxolation continue within the solid. nmfrc.org
The process of olation leads to the formation of a variety of discrete polynuclear complexes. These range from simple dimers to larger oligomers. nmfrc.org In aged, concentrated solutions with a pH above 3-4, tetrameric complexes containing both single and double hydroxo bridges have been identified as the main species. nih.govresearchgate.net Other identified polynuclear hydroxo complexes include:
Dimers: [Cr₂(OH)]⁵⁺, [Cr₂(OH)₂]⁴⁺ researchgate.net
Trimers: A trimeric species has been isolated and characterized. osti.gov Other proposed forms include [Cr₃(OH)₃]⁶⁺ and [Cr₃(OH)₄]⁵⁺. researchgate.net
Tetramers: [Cr₄(OH)₄]⁸⁺ and related species. researchgate.net
The specific composition of these polynuclear complexes depends on factors like pH, concentration, and the age of the solution. researchgate.net
The ligand displacement reactions of Cr(III) complexes are characteristically slow, with half-times often in the range of several hours. nmfrc.org This kinetic inertness extends to polymerization reactions.
The initial step of polymerization, the dimerization of monomeric species, has been studied in detail. The kinetics in the pH range of 3.5-5.0 are consistent with reactions between various deprotonated monomer species. acs.org The rate-determining steps are believed to be the substitution reactions between these hydroxo-species: acs.org
CrOH²⁺ + CrOH²⁺ → Dimer (k₁₁ ≈ 2.0 x 10⁻⁴ M⁻¹s⁻¹)
CrOH²⁺ + Cr(OH)₂⁺ → Dimer (k₁₂ ≈ 3.8 x 10⁻² M⁻¹s⁻¹)
Cr(OH)₂⁺ + Cr(OH)₂⁺ → Dimer (k₂₂ ≈ 1.8 M⁻¹s⁻¹)
These rate constants show a significant acceleration compared to the water-exchange rate in the parent [Cr(H₂O)₆]³⁺ ion, highlighting the role of the hydroxide ligand in promoting dimerization. acs.org
Depolymerization, the breakdown of these polynuclear species, is also a very slow process. nmfrc.org The cleavage of hydroxo bridges (de-olation) by protons is more rapid than the cleavage of the more stable oxo bridges (de-oxolation). nmfrc.org This explains why aged chromium solutions and precipitates, which have had more time to form robust oxo bridges, are particularly resistant to depolymerization.
Ligand Exchange Kinetics and Mechanisms
The kinetic inertness of the chromium(III) ion is a defining characteristic of its aqueous chemistry. The d³ electronic configuration of Cr(III) results in a high ligand field stabilization energy in its typical octahedral complexes, such as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This electronic arrangement leads to slow ligand substitution reactions, allowing for the study of their mechanisms and kinetics in detail.
The exchange of water molecules between the first coordination sphere of the [Cr(H₂O)₆]³⁺ ion and the bulk solvent is exceptionally slow. However, the exchange between the second coordination shell and the bulk solution is much faster. A combined experimental and computer modeling study determined a structurally and kinetically well-defined second coordination shell around the chromium(III) ion. acs.orgunige.ch Strong hydrogen bonding between the water molecules of the first and second hydration shells leads to a mean coordination number of approximately 12.9 in the second shell. acs.orgunige.ch
The kinetics of water exchange from this second coordination shell have been measured, providing insight into the dynamics of the solvent environment surrounding the primary complex. The process is understood to be an associative reaction, where a water molecule from the bulk enters the second shell, and through a slight rotation of a first-shell water molecule, hydrogen bonds are rearranged, leading to the departure of another second-shell water molecule. acs.orgunige.ch
| Parameter | Value |
|---|---|
| Rate Constant (k) | (7.8 ± 0.2) × 10⁹ s⁻¹ |
| Enthalpy of Activation (ΔH‡) | 21.3 ± 1.1 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | +16.2 ± 3.7 J K⁻¹ mol⁻¹ |
| Lifetime of H₂O in Second Shell | 128 ps |
Data sourced from references acs.orgunige.ch.
In aqueous solutions of chromium(III) sulfate, the water ligands of the [Cr(H₂O)₆]³⁺ complex can be replaced by sulfate ions. libretexts.orgchemguide.co.ukchemguide.co.uk This ligand exchange reaction is often slow at room temperature but can be accelerated by warming the solution. libretexts.orgchemguide.co.uk The substitution results in a noticeable color change from the violet-blue-grey of the hexaaqua ion to a green color, characteristic of the sulfato-chromium(III) complexes. libretexts.orgchemguide.co.ukchemguide.co.uk
The reaction typically involves the replacement of one or two water molecules by a sulfate ion, which acts as a bidentate or monodentate ligand. For instance, the formation of [Cr(H₂O)₅(SO₄)]⁺ occurs when one water molecule is replaced. libretexts.orgchemguide.co.uk
Research has also demonstrated that other anions can participate in substitution reactions. The hydroperoxo group in (H₂O)₅CrOOH²⁺ can be rapidly replaced by anions such as acetate, nitrate (B79036), and sulfate, with second-order rate constants at 1.0 M H⁺ being 0.90, 3.0, and 2.49 M⁻¹ s⁻¹, respectively. nih.gov These rates are exceptionally fast for Cr(III) substitution chemistry and are attributed to a hydroperoxo cis effect. nih.gov Similarly, chloride ions can replace water ligands to form green complexes like [Cr(H₂O)₄Cl₂]⁺. libretexts.orgdocbrown.info
Ligand substitution reactions in octahedral chromium(III) complexes can lead to the formation of various stereoisomers. When two ligands of the same type replace water molecules in the [Cr(H₂O)₆]³⁺ ion, cis and trans geometric isomers can be formed. docbrown.info For example, the formation of the dichlorotetraaquachromium(III) ion, [Cr(H₂O)₄Cl₂]⁺, results in two possible isomers where the chloride ligands are either adjacent to each other (cis) or on opposite sides of the chromium center (trans). docbrown.info
Furthermore, if the coordination of polydentate ligands leads to a chiral complex, enantiomers (non-superimposable mirror images) can exist. For instance, heteroleptic complexes of the type cis-[Cr(X \ X)₂Y₂], where (X \ X) is a symmetrical bidentate ligand, are chiral and exist as a pair of enantiomers. researchgate.net In contrast, the corresponding trans-[Cr(X \ X)₂Y₂] isomer is achiral and does not have an enantiomer. researchgate.net The specific stereochemical outcome of a substitution reaction depends on the reaction mechanism and the nature of the entering and leaving groups.
Thermodynamic Stability Constants of Chromium (III) Sulfate Complexes
The thermodynamic stability of a complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and ligands and the resulting complex. Higher stability constants indicate a greater propensity for the complex to form and persist in solution. For chromium(III), complexation with various ligands, including sulfate, has been studied to determine these constants.
A physicochemical model for chromium-plating solutions suggests that high-quality coatings can be produced from solutions where the logarithm of the stability constants of the Cr(III) complexes ranges from 10 to 20. researchgate.net The stability of chromium(III) complexes with different ligands varies significantly. For example, the stability constant (log β) for the Cr(III) complex with oxalic acid is 5.34, while with malic acid it is 5.4. researchgate.net Studies on salicylic (B10762653) acid and its derivatives show the formation of CrL⁺ type complexes in acidic pH ranges, with stabilities decreasing in the order: salicylic acid > 5-sulphosalicylic acid > 5-nitrosalicylic acid. nih.gov
| Ligand | Complex | log β° |
|---|---|---|
| Oxalic Acid | [Cr(C₂O₄)]⁺ | 5.34 |
| Malic Acid | [Cr(C₄H₄O₅)]⁺ | 5.4 |
| Salicylic Acid | [Cr(SA)]⁺ | Comparable to 2,x-dihydroxybenzoic acid complexes |
| Iminodiacetic acid | [Cr(IDA)]⁺ | 10.9 |
| Iminodiacetic acid | [Cr(IDA)₂]⁻ | 21.4 |
| Nitrilotriacetic acid | [Cr(NTA)] | ~15 (estimated range) |
Data compiled from references researchgate.netnih.govresearchgate.net. Note: The value for the Cr(III)-sulfate complex itself was calculated in one study but not explicitly listed in the available text researchgate.net. Values for other common ligands are provided for comparison.
Modeling of Solution Equilibria and Physicochemical Properties
Understanding the complex web of equilibria in an aqueous solution of chromium(III) sulfate requires the use of theoretical and mathematical models. These models aim to predict the distribution of different chromium species (e.g., aqua ions, sulfato complexes, hydroxo complexes) as a function of concentration, pH, and temperature. By accurately modeling these systems, one can better understand and predict the solution's physicochemical properties, such as its electrical conductivity, viscosity, and light absorption. researchgate.net
Mathematical models have been developed to describe the chemical equilibria in aqueous solutions of chromium(III) sulfate across a wide range of concentrations (0.001–1.2 mol/L). researchgate.net These models account for the formation of various mononuclear and polynuclear chromium complexes, including aqua, hydroxo, and sulfate species. The adequacy of such models is confirmed by comparing the calculated results with experimental data on the solution's properties. researchgate.net
One outcome of this modeling is the ability to generate diagrams that map out the regions where different complex forms are predominant, depending on the solution's concentration and pH. researchgate.net For instance, such modeling has helped establish the nature of the "green modification" of chromium(III) sulfate solutions. In dilute solutions (c < 0.1 mol/L), this color is attributed to the prevalence of polynuclear chromium hydroxo complexes, whereas in more concentrated solutions (c > 0.1 mol/L), it is due to the formation of chromium sulfate complexes. researchgate.net Other modeling approaches have been applied to different systems, such as using non-diffusional mathematical models to describe the breakthrough curves in the biosorption of Cr(III) from solutions. nih.gov
Prediction of Species Distribution Diagrams
The speciation of chromium (III) in an aqueous solution of chromium (III) sulfate hydrate (B1144303) is a complex interplay of hydrolysis, polymerization, and complexation with sulfate ions. Predicting the distribution of various chromium species is crucial for understanding the chemical behavior and reactivity of these solutions. Mathematical modeling based on thermodynamic equilibrium constants allows for the generation of species distribution diagrams, which visualize the relative abundance of different chromium complexes as a function of solution parameters like pH and total chromium concentration. researchgate.net
Detailed research into the chemical equilibria in aqueous solutions of chromium (III) sulfate has led to the development of mathematical models that can predict the composition of these solutions over a wide range of concentrations (0.001–1.2 mol/l). researchgate.net These models account for the formation of various mononuclear and polynuclear hydroxo and sulfato complexes of chromium (III).
The distribution of chromium (III) species is significantly influenced by the pH of the solution. At low pH values (0 to 0.5), the contribution of polynuclear chromium complexes is minimal. researchgate.net As the pH increases, hydrolysis becomes more prominent, leading to the formation of various hydroxo complexes.
The concentration of the chromium (III) sulfate solution also plays a critical role in determining the predominant species. In dilute solutions (less than 0.1 mol/l), polynuclear chromium hydroxo complexes are the major species, which are responsible for the green color of these solutions. researchgate.net Conversely, in more concentrated solutions (greater than 0.1 mol/l), chromium sulfate complexes are the prevailing species, also resulting in a green-colored solution. researchgate.net
The following tables, derived from modeling studies, illustrate the predicted distribution of major chromium (III) species as a function of pH and concentration.
Interactive Data Table: Predicted Distribution of Chromium (III) Species as a Function of pH in a 0.1 mol/l Cr₂(SO₄)₃ Solution
| pH | Dominant Species | Other Significant Species |
| 1.0 | [Cr(H₂O)₆]³⁺ | [Cr(SO₄)(H₂O)₅]⁺ |
| 2.0 | [Cr(SO₄)(H₂O)₅]⁺ | [Cr(H₂O)₆]³⁺, [Cr₂(OH)₂(H₂O)₈]⁴⁺ |
| 3.0 | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | [Cr(SO₄)(H₂O)₅]⁺, Cr(OH)₃ (precipitate) |
| 4.0 | Cr(OH)₃ (precipitate) | [Cr₂(OH)₂(H₂O)₈]⁴⁺ |
| 5.0 | Cr(OH)₃ (precipitate) | - |
Note: This table represents a simplified overview based on general chromium (III) hydrolysis and complexation behavior. The precise distribution can be influenced by the specific thermodynamic data used in the model.
Interactive Data Table: Predicted Effect of Cr₂(SO₄)₃ Concentration on Species Distribution at a Fixed pH of 2.5
| Concentration (mol/l) | Dominant Species | Other Significant Species |
| 0.001 | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | [Cr(H₂O)₆]³⁺ |
| 0.01 | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | [Cr(SO₄)(H₂O)₅]⁺ |
| 0.1 | [Cr(SO₄)(H₂O)₅]⁺ | [Cr₂(OH)₂(H₂O)₈]⁴⁺ |
| 1.0 | [Cr(SO₄)₂]⁻ | [Cr(SO₄)(H₂O)₅]⁺ |
Note: This table illustrates the general trend of sulfate complexation becoming more significant at higher concentrations, based on established chemical equilibria models. researchgate.net
These predictive models and the resulting species distribution diagrams are invaluable tools for various applications, including in the tanning industry where the specific chromium species present influences the leather quality. researchgate.net The diagrams provide a framework for understanding and controlling the complex aqueous chemistry of chromium (III) sulfate hydrate.
Reactivity and Mechanistic Investigations of Chromium Iii Sulfate Hydrate Transformations
Redox Chemistry of Chromium (III) Species
The redox chemistry of chromium is of paramount importance due to the contrasting toxicological profiles of its common oxidation states: the relatively benign Cr(III) and the highly toxic and carcinogenic Cr(VI).
The conversion of trivalent chromium to its hexavalent state is a significant environmental concern. This transformation can be facilitated by various oxidants and is influenced by several environmental factors. In soil and aquatic environments, manganese oxides (specifically δ-MnO2) are potent oxidants of Cr(III). kuleuven.beubc.ca The oxidation process is thermodynamically feasible in both aerobic and mildly anoxic conditions. ubc.ca
Under oxic conditions and at alkaline pH (9-11), three primary pathways for the oxidation of Cr(OH)3, a common form of Cr(III), have been identified:
Oxidation by molecular oxygen. kuleuven.bearizona.edu
Direct oxidation by manganese dioxide (δ-MnO2). kuleuven.bearizona.edu
Catalytic oxidation by Mn(II). kuleuven.bearizona.edu
The direct oxidation by δ-MnO2 is initially the dominant pathway, but over longer periods, the catalytic oxidation by Mn(II) becomes the predominant mechanism for Cr(VI) formation. kuleuven.bearizona.edu The rate of this catalytic oxidation increases significantly with a rise in pH. kuleuven.be
Hydrogen peroxide (H2O2) also serves as a significant oxidant for Cr(III), particularly in anaerobic zones of soils and in confined aquifers under alkaline conditions. nih.gov Furthermore, in surface soils, photochemically generated radicals, such as hydroxyl radicals (•OH) produced from the photolysis of species like Fe(OH)²⁺, can oxidize Cr(III) to Cr(VI). nih.gov High temperatures (200-300°C) can also readily convert trivalent chromium in the form of Cr2O3 to hexavalent chromium in the presence of oxygen, with conversion rates reaching up to 50% in 12 hours. ubc.ca
Table 1: Key Oxidants and Conditions for Cr(III) to Cr(VI) Conversion
| Oxidant | Environmental Condition | Key Factors |
| Manganese Dioxide (δ-MnO2) | Aerobic, alkaline soils and water | pH, presence of Mn(II) for catalysis |
| Hydrogen Peroxide (H2O2) | Anaerobic soils, confined aquifers | Alkaline pH |
| Photochemically Generated Radicals (e.g., •OH) | Surface soils | Presence of photosensitizers (e.g., Fe(OH)²⁺) |
| Oxygen (O2) | High-temperature environments | Temperature (200-300°C) |
Reduction of Cr(VI) to Cr(III) in Aqueous Systems
The reduction of hexavalent chromium to its trivalent state is a critical process for the detoxification of Cr(VI)-contaminated environments. nih.gov This reduction can be achieved through various chemical and biological pathways. In aqueous systems, the reduction process is often favored under acidic conditions. researchgate.netcost-nectar.eu
Inside biological cells, Cr(VI) is reduced to Cr(III) without enzymatic aid, primarily through direct electron transfer from ascorbate (B8700270) and some nonprotein thiols. mdpi.com The resulting Cr(III) can then form stable complexes with nucleic acids and proteins. mdpi.com
Various materials and chemical agents can facilitate the reduction of Cr(VI). For instance, industrial byproducts like vinasse have been investigated as cost-effective reducing agents. researchgate.net The efficiency of such processes is often dependent on pH, with increased acidity generally leading to a faster reduction. researchgate.net Nitrogen-rich porous organic polymers have also been shown to effectively remove Cr(VI) from solutions by adsorbing it and subsequently reducing it to Cr(III). cost-nectar.euosti.gov This process is also pH-dependent, with the reduction being catalyzed by protons. cost-nectar.eu
Reaction Kinetics and Rate Laws
The rates of transformation of chromium (III) sulfate (B86663) hydrate (B1144303) are governed by various factors, and understanding these kinetics is crucial for predicting its behavior in different systems.
In aqueous solutions, the chromium(III) ion exists as the hydrated complex, [Cr(H2O)6]³⁺. libretexts.orgchemguide.co.uk This complex can undergo hydrolysis, where water molecules in the coordination sphere act as acids, donating a proton to the surrounding solvent. libretexts.org The equilibrium constants for these hydrolysis reactions have been determined, providing insight into the speciation of Cr(III) at different pH values. cost-nectar.eu
Table 2: Equilibrium Constants (log K) for the Hydrolysis of Cr(III) at 298 K and Infinite Dilution
| Equilibrium Reaction | Baes and Mesmer, 1976 | Rai et al., 1987 | Ball and Nordstrom, 1988 | Brown and Ekberg, 2016 |
| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | -3.57 ± 0.08 | -3.60 ± 0.07 | |
| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | -9.84 | -9.65 ± 0.20 | |
| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -18 | -16.19 | -16.25 ± 0.19 | |
| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | -27.65 ± 0.12 | -27.56 ± 0.21 | |
| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | -5.0 | -5.29 ± 0.16 | |
| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | -10.75 ± 0.15 | -9.10 ± 0.14 | |
| Source: NECTAR COST cost-nectar.eu |
Factors Influencing Reaction Rates (e.g., pH, ionic strength, temperature)
The rates of reactions involving chromium (III) sulfate hydrate are significantly influenced by several factors.
pH: The pH of the solution plays a critical role in both the oxidation of Cr(III) and the reduction of Cr(VI). As discussed, the oxidation of Cr(III) by manganese oxides and the catalytic action of Mn(II) are enhanced at alkaline pH. kuleuven.be Conversely, the reduction of Cr(VI) is generally favored under acidic conditions. researchgate.netcost-nectar.eu The speciation of Cr(III) itself is highly pH-dependent, which in turn affects its reactivity. At acidic pH, Cr³⁺ and Cr(OH)²⁺ are the dominant species. researchgate.net
Temperature: An increase in temperature generally leads to an increase in reaction rates. libretexts.orgosti.govacs.orgacs.org For the reduction of Cr(VI) using vinasse, a positive effect of temperature on the reaction rate was observed, with a calculated activation energy of 46.07 kJ mol⁻¹. researchgate.net The Arrhenius equation describes the relationship between the rate constant (k), activation energy (Ea), and temperature (T): k = Ae^(-Ea/RT). libretexts.org
Ionic Strength: The ionic strength of the medium can influence reaction rates, particularly for reactions involving charged species. While not extensively detailed for chromium (III) sulfate hydrate in the provided search results, it is a fundamental parameter in solution kinetics.
Photochemical Reactivity and Degradation Pathways
The interaction of light with chromium (III) complexes can induce photochemical reactions, leading to ligand exchange or redox processes. The photochemical behavior of Cr(III) complexes is often dictated by the nature of their excited states. researchgate.net The lowest metastable doublet state is believed to play a crucial role in the photochemistry of many Cr(III) complexes. researchgate.net
Irradiation of Cr(III) complexes can lead to photoaquation, where a coordinated ligand is replaced by a water molecule. nih.gov For some macrocyclic Cr(III) complexes, irradiation into the ligand field absorption bands results in photolysis with specific quantum yields. nih.gov The efficiency of these photochemical processes can be influenced by temperature, with phosphorescence lifetimes decreasing as temperature increases. nih.gov
In the context of degradation, photochemical processes can contribute to the transformation of chromium species in the environment. For instance, the photolysis of certain Cr(III) complexes can lead to the formation of reactive intermediates that may undergo further reactions. While specific studies on the photochemical degradation pathways of chromium (III) sulfate hydrate were not identified in the provided search results, the general principles of Cr(III) photochemistry suggest that light-induced ligand exchange and redox reactions are plausible degradation routes.
Solid-State Reactivity and Thermal Decomposition Mechanisms
The solid-state reactivity of chromium (III) sulfate hydrate is primarily defined by its transformations under thermal stress. The process of its thermal decomposition is a complex, multi-stage phenomenon that involves sequential dehydration followed by the decomposition of the anhydrous salt. This ultimately yields chromium (III) oxide. The precise temperatures and intermediates of this process are influenced by factors such as the initial hydration state of the salt and the composition of the surrounding atmosphere. Detailed investigations using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been crucial in elucidating the mechanisms of these transformations. core.ac.uk
Dehydration Stages
The initial phase of the thermal decomposition of chromium (III) sulfate hydrate involves the removal of its water of hydration. This process occurs in a stepwise manner, with the number of steps and the corresponding temperature ranges depending on the specific hydrate.
For the commonly available violet chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O), the dehydration process begins at relatively low temperatures and proceeds through several intermediate hydrates. core.ac.uk The initial loss of water molecules can start at temperatures as low as 70°C. wikipedia.org A significant dehydration event occurs around 100°C, where the octadecahydrate can lose a substantial number of its water molecules. nih.gov
Detailed studies have shown a multi-step dehydration pathway for the octadecahydrate. It first transforms into a nonahydrate (9H₂O). Further heating leads to the formation of a trihydrate (3H₂O), and finally, the peach-blossom-colored anhydrous chromium (III) sulfate is formed. The final removal of the last three water molecules occurs continuously over a temperature range of 375 K to 500 K (102°C to 227°C). core.ac.uk
Decomposition of the Anhydrous Sulfate
Once the water of hydration is completely removed, the resulting anhydrous chromium (III) sulfate (Cr₂(SO₄)₃) remains stable until much higher temperatures are reached. The decomposition of the anhydrous salt is an endothermic process that typically occurs in the temperature range of 880 K to 1040 K (607°C to 767°C). core.ac.ukresearchgate.net
The primary decomposition reaction involves the breakdown of the sulfate into chromium (III) oxide (Cr₂O₃) and sulfur trioxide (SO₃) gas, as shown in the following equation: core.ac.ukresearchgate.net
Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)
X-ray diffraction analysis of the solid residue confirms that the final product is crystalline chromium (III) oxide. core.ac.ukresearchgate.net
Influence of Atmosphere
The atmosphere in which the thermal decomposition is conducted plays a significant role in the reaction pathway and products.
Inert and Oxidizing Atmospheres: In atmospheres such as nitrogen, air, or those containing oxygen and sulfur, the decomposition proceeds as described above, with chromium (III) oxide being the final solid product. core.ac.uksemanticscholar.org Studies conducted by equilibrating the sulfate in a gas stream with a controlled SO₃ potential have been instrumental in determining its stability and decomposition behavior under such conditions. core.ac.ukresearchgate.net
Reducing Atmospheres: In a reducing atmosphere, such as in the presence of hydrogen (H₂), the decomposition process is altered. Studies on related chromium compounds, like chromium chromate (B82759), have shown that reductive decomposition in hydrogen is kinetically easier, with lower activation energies compared to thermal decomposition in inert or oxidizing atmospheres. researchgate.net For chromium (III) sulfate, this suggests that the formation of chromium (III) oxide would likely occur at lower temperatures or that further reduction to lower chromium oxides could be possible, depending on the specific conditions.
Mechanistic and Kinetic Investigations
Kinetic analysis of the thermal decomposition of chromium (III) sulfate provides deeper insights into the underlying mechanisms of the different stages.
The decomposition of the anhydrous salt has been found to approximate a linear function of time, which suggests that the reaction is not autocatalytic. From weight loss curves, an approximate activation energy (Ea) for the thermal dissociation of anhydrous chromium (III) sulfate has been estimated to be around 200 ± 30 kJ/mol. core.ac.uk
For solid-state reactions, the mechanism can often be identified by fitting the experimental data to various kinetic models. Common models include: researchgate.net
Nucleation models (e.g., Avrami-Erofeev equations): These describe processes where the formation and growth of a new phase are the rate-determining steps.
Geometrical contraction models (e.g., contracting sphere/cylinder): These are applicable when the reaction starts at the surface and proceeds inwards at a constant rate.
Diffusion-controlled models (e.g., Jander, Ginstling-Brounshtein): These apply when the rate is limited by the diffusion of reactants or products through a product layer.
While specific kinetic models for each dehydration step of chromium (III) sulfate hydrate are not extensively detailed in the provided search results, the multi-step nature of the dehydration suggests that a combination of these models would be necessary to fully describe the entire process from the hydrated salt to the final oxide product.
Summary of Thermal Decomposition Stages
The following table provides a summary of the key stages in the thermal decomposition of chromium (III) sulfate octadecahydrate in an inert or oxidizing atmosphere.
| Stage | Temperature Range | Process | Intermediate/Final Products |
| 1 | 70 - 227°C | Stepwise Dehydration | Cr₂(SO₄)₃·9H₂O, Cr₂(SO₄)₃·3H₂O, Anhydrous Cr₂(SO₄)₃ |
| 2 | 607 - 767°C | Decomposition of Anhydrous Salt | Cr₂O₃, SO₃(g) |
Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.
Advanced Spectroscopic and Analytical Characterization of Chromium Iii Sulfate Hydrate
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for elucidating the molecular structure of chromium (III) sulfate (B86663) hydrate (B1144303), providing insights into the nature of the ligands and their coordination to the chromium center. Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are sensitive to the chemical environment of the atoms.
Infrared (IR) and Raman Spectroscopy for Ligand Identification and Coordination Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of chromium (III) sulfate hydrate, enabling the identification of ligands and the determination of their coordination modes. The vibrational spectrum of this compound is primarily composed of modes originating from the sulfate anions, the coordinated water molecules (aqua ligands), and the chromium-oxygen bonds.
The sulfate ion (SO₄²⁻), belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In an aqueous solution or a crystal lattice, the symmetry of the sulfate ion can be lowered due to coordination with the chromium (III) ion. This reduction in symmetry leads to the splitting of degenerate modes and the activation of IR-inactive modes in the Raman spectrum, and vice-versa.
The coordination of sulfate to the chromium ion can occur in several ways: as an uncoordinated counter-ion, as a monodentate ligand (one oxygen atom bound to Cr³⁺), or as a bidentate ligand (two oxygen atoms bound to Cr³⁺). Each coordination mode results in a different symmetry for the sulfate group and, consequently, a unique vibrational signature. For instance, monodentate coordination lowers the symmetry to C₃ᵥ, causing the ν₃ and ν₄ modes to split into two bands each. Bidentate chelation further lowers the symmetry to C₂ᵥ, resulting in the splitting of ν₃ and ν₄ into three bands each. The ν₁ and ν₂ modes, which are Raman active and IR inactive in the free ion, may become IR active upon coordination.
Water molecules coordinated to the chromium (III) ion also give rise to characteristic vibrational bands. These include the O-H stretching modes, typically observed in the 3000-3600 cm⁻¹ region, and the H-O-H bending mode, which appears around 1600-1630 cm⁻¹. The presence of coordinated water is further confirmed by the appearance of lower frequency modes, such as rocking, wagging, and twisting vibrations, as well as the Cr-O stretching modes.
A representative analysis of the vibrational spectra would involve identifying the bands corresponding to both sulfate and water ligands and analyzing the splitting patterns and frequency shifts to deduce their coordination environment.
| Vibrational Mode | Free Sulfate (Td) Wavenumber (cm⁻¹) | Expected Wavenumber Range in Coordinated Sulfate (cm⁻¹) | Notes |
| ν₁ (A₁) - Symmetric Stretch | ~981 (Raman active) | 970 - 1000 (IR and Raman active) | Becomes IR active upon coordination. |
| ν₂ (E) - Bending | ~451 (Raman active) | 430 - 480 (IR and Raman active) | Splitting may be observed with lower symmetry. |
| ν₃ (F₂) - Antisymmetric Stretch | ~1104 (IR and Raman active) | 1050 - 1250 | Splits into two or three bands depending on coordination. |
| ν₄ (F₂) - Bending | ~613 (IR and Raman active) | 600 - 680 | Splits into two or three bands depending on coordination. |
This table presents expected ranges and is subject to variations based on the specific hydrate and crystal structure.
Surface-Enhanced Raman Spectroscopy (SERS) for Speciation Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be employed to study the speciation of chromium (III) sulfate in solution, particularly at low concentrations. SERS enhances the Raman signal of molecules adsorbed onto a roughened metal surface, typically silver or gold nanoparticles. This enhancement allows for the detection and characterization of different chromium (III) species that may exist in equilibrium in an aqueous solution of chromium (III) sulfate hydrate.
In solution, chromium (III) can exist in various forms, including the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, as well as various sulfato- and hydroxo-complexes depending on the pH and concentration. These different species will have distinct vibrational spectra. SERS can differentiate between these species based on their unique spectral features.
For instance, the coordination of sulfate ions to the chromium center, forming inner-sphere complexes like [Cr(H₂O)₅(SO₄)]⁺, can be directly observed through changes in the sulfate vibrational modes, as discussed in the previous section. The high sensitivity of SERS makes it possible to detect these complexes even when they are present in small amounts. Furthermore, the pH dependence of the SERS spectra can provide information about the formation of hydroxo- and olato-bridged chromium (III) species. Studies have shown that the SERS signals of Cr(III) species can be most prominent at specific pH values, allowing for optimized detection and characterization.
The analysis of SERS data for chromium (III) sulfate hydrate would involve monitoring the characteristic Raman bands of both the sulfate and aqua ligands as a function of experimental conditions such as pH and concentration. The appearance of new bands or shifts in existing bands would indicate changes in the coordination sphere of the chromium ion and provide insights into the speciation of chromium (III) in solution.
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is instrumental in understanding the electronic structure and coordination geometry of chromium (III) sulfate hydrate. The technique probes the electronic transitions between d-orbitals of the chromium (III) ion.
UV-Visible Absorption Spectroscopy for d-d Transitions and Coordination Geometry
The UV-Visible absorption spectrum of chromium (III) sulfate hydrate is characterized by the presence of absorption bands arising from electronic transitions between the d-orbitals of the Cr³⁺ ion. Chromium (III) has a d³ electronic configuration. In an octahedral coordination environment, such as that provided by six water molecules in [Cr(H₂O)₆]³⁺, the five d-orbitals are split into two energy levels: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²).
The ground electronic state of a d³ ion in an octahedral field is ⁴A₂g. According to the Tanabe-Sugano diagram for a d³ ion, two spin-allowed electronic transitions from the ⁴A₂g ground state to excited states are typically observed in the visible region of the spectrum. These transitions are:
⁴A₂g → ⁴T₂g : This is the lowest energy transition and corresponds to the excitation of an electron from the t₂g level to the eg level.
⁴A₂g → ⁴T₁g(F) : This is the next higher energy transition.
A third, higher energy spin-allowed transition, ⁴A₂g → ⁴T₁g(P) , often occurs in the ultraviolet region and can be obscured by charge-transfer bands. The positions of these absorption bands are sensitive to the nature of the ligands surrounding the Cr³⁺ ion. The energy of the lowest transition (⁴A₂g → ⁴T₂g) is directly equal to the ligand field splitting parameter, 10Dq or Δo.
For an aqueous solution of chromium (III) sulfate, where the predominant species is likely [Cr(H₂O)₆]³⁺, the spectrum would show two main absorption bands. The color of the solution is a result of the absorption of light in the visible region. For instance, the hexaaquachromium(III) ion typically appears violet, as it absorbs light in the yellow-green region of the spectrum.
| Transition | Typical Wavenumber (cm⁻¹) for [Cr(H₂O)₆]³⁺ | Corresponding Wavelength (nm) |
| ⁴A₂g → ⁴T₂g | ~17,400 | ~575 |
| ⁴A₂g → ⁴T₁g(F) | ~24,600 | ~407 |
These values are approximate and can be influenced by the presence of sulfato-complexes.
Ligand Field Theory Interpretations of Electronic Spectra
Ligand Field Theory (LFT) provides a framework for interpreting the electronic spectra of transition metal complexes, including chromium (III) sulfate hydrate. LFT allows for the determination of important parameters that describe the electronic structure of the complex, namely the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B).
As mentioned, the energy of the lowest energy absorption band (ν₁) in the UV-Visible spectrum corresponds directly to 10Dq:
E(⁴A₂g → ⁴T₂g) = ν₁ = 10Dq
The Racah parameter, B, is a measure of the interelectronic repulsion between the d-electrons. It is always smaller in the complex than in the free Cr³⁺ ion, indicating a degree of covalency in the metal-ligand bond (the nephelauxetic effect). The value of B can be calculated from the energies of the two observed spin-allowed transitions (ν₁ and ν₂) using the following equations derived from the Tanabe-Sugano diagram for a d³ ion:
ν₂ / ν₁ = [E(⁴A₂g → ⁴T₁g(F))] / [E(⁴A₂g → ⁴T₂g)]
This ratio is a function of the ratio Dq/B. By determining the experimental ν₂/ν₁ ratio, the value of Dq/B can be found from the Tanabe-Sugano diagram. Since 10Dq is known from ν₁, B can be calculated.
The nephelauxetic ratio (β) can then be determined:
β = B (complex) / B (free ion)
where B (free ion) for Cr³⁺ is approximately 918 cm⁻¹. A value of β less than 1 indicates a decrease in interelectronic repulsion and an increase in the covalent character of the metal-ligand bond.
By analyzing the electronic spectrum of chromium (III) sulfate hydrate, one can therefore not only identify the coordination geometry but also quantify the strength of the ligand field and the nature of the bonding between chromium and its ligands. For instance, if sulfate ions replace water molecules in the first coordination sphere, the value of 10Dq would be expected to change, reflecting the different ligand field strengths of sulfate and water.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. For chromium (III) sulfate hydrate, XAS at the chromium K-edge can be used to determine the oxidation state of chromium and to characterize its coordination environment, including bond distances and coordination numbers.
An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which encompasses the absorption edge and the region up to about 50 eV above the edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge is directly related to the oxidation state of chromium; a higher oxidation state results in a shift of the edge to higher energy. The pre-edge features in the XANES spectrum are particularly informative about the coordination geometry. For centrosymmetric geometries, such as a regular octahedron, the 1s → 3d transition is Laporte-forbidden and results in a weak pre-edge peak. Distortions from octahedral symmetry can lead to an increase in the intensity of this pre-edge feature.
The EXAFS region, which extends from about 50 eV to 1000 eV above the edge, consists of oscillations that arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS oscillations can provide quantitative information about the local structure around the chromium atom, including:
Identity of neighboring atoms: Different backscattering atoms (e.g., oxygen, sulfur) have different scattering properties, allowing them to be distinguished.
Coordination number (CN): The number of nearest neighbors can be determined.
Bond distances (R): The distances between the chromium atom and its neighbors can be measured with high precision.
Debye-Waller factor (σ²): This factor provides information about the degree of structural and thermal disorder.
For chromium (III) sulfate hydrate, EXAFS analysis would allow for the direct determination of the Cr-O bond distances for the coordinated water molecules and any coordinated sulfate ions. It would also be possible to identify the presence of sulfur atoms in the second coordination shell, providing further evidence for the coordination mode of the sulfate ligands. By fitting the EXAFS data to theoretical models, a detailed picture of the local environment of the chromium (III) ion can be constructed.
| Parameter | Information Obtained from XAS |
| XANES Edge Position | Oxidation state of chromium (expected to be +3). |
| XANES Pre-edge Features | Coordination geometry (expected to be octahedral). |
| EXAFS Analysis | - Identity of neighboring atoms (oxygen, sulfur).- Cr-O and Cr-S bond distances.- Coordination numbers.- Degree of structural disorder. |
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the oxidation state and coordination geometry of an absorbing atom. rsc.orgresearchgate.net When applied to chromium (III) sulfate hydrate, the Cr K-edge XANES spectrum provides definitive information about the trivalent state of the chromium ion. The spectrum is characterized by a distinct absorption edge energy, which is sensitive to the effective charge on the chromium atom. For Cr(III) compounds, this edge position is found at a lower energy compared to Cr(VI) compounds, with a shift of approximately 9 eV observed between Cr(0) and Cr(VI) in oxide environments. stanford.edu
A key feature in the XANES spectrum of Cr(III) is the pre-edge peak, located just before the main absorption edge. researchgate.net In an ideal octahedral geometry, the 1s → 3d electronic transition that gives rise to this feature is dipole-forbidden. rsc.org However, in Cr(III) complexes, which often exhibit some deviation from perfect centrosymmetry, a weak pre-edge feature is observed. researchgate.net This intensity is gained through the mixing of chromium's 3d and 4p orbitals, which relaxes the selection rules. rsc.org The low intensity of this pre-edge peak is a characteristic signature of octahedral Cr(III), in stark contrast to the intense pre-edge feature observed for tetrahedral Cr(VI) compounds. researchgate.netnih.gov The specific energy and shape of the rising edge are also modulated by the type and geometry of the coordinating ligands (in this case, water and sulfate ions). stanford.edursc.org
| Feature | Typical Energy Range (for Cr K-edge) | Interpretation for Cr(III) in Chromium (III) Sulfate Hydrate |
| Pre-edge Peak | ~5990-5993 eV | Weak intensity, confirming a pseudo-octahedral geometry and the +3 oxidation state. rsc.orgresearchgate.net |
| Main Absorption Edge | ~6005-6015 eV | Position confirms the Cr(III) oxidation state, distinct from Cr(0) or Cr(VI). stanford.edu |
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment
Following the XANES region, the Extended X-ray Absorption Fine Structure (EXAFS) provides detailed quantitative information about the local atomic environment around the central chromium atom. nih.gov This technique analyzes the fine oscillations in the X-ray absorption coefficient well above the absorption edge. illinois.edu These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing Cr atom and the waves backscattered by neighboring atoms (oxygen atoms from water and sulfate ligands). illinois.edu
Analysis of the EXAFS spectrum for chromium (III) sulfate hydrate allows for the precise determination of key structural parameters. A Fourier transform of the k³-weighted EXAFS data reveals peaks corresponding to different coordination shells around the chromium atom. nih.gov For the first coordination shell, this analysis typically shows that the Cr(III) ion is coordinated by six oxygen atoms in an octahedral arrangement. nih.gov Studies on hydrated Cr(III) ions and related compounds have consistently determined the Cr-O bond distance to be approximately 1.97–2.00 Å. nih.govnih.gov The coordination number and the Debye-Waller factor, which indicates the degree of structural disorder, can also be extracted from the data. nih.gov In concentrated solutions or solid-state structures, EXAFS can also detect Cr-Cr scattering paths, providing evidence for the formation of dimeric or higher oligomeric species.
| Parameter | Typical Value for [Cr(H₂O)₆]³⁺ Moiety | Information Provided |
| Coordination Number (N) | ~6 | Number of nearest-neighbor oxygen atoms. nih.gov |
| Cr-O Bond Distance (R) | 1.97 - 2.00 Å | Average distance between the central Cr ion and coordinating oxygen atoms. nih.govnih.gov |
| Debye-Waller Factor (σ²) | Varies | Mean square displacement in bond distance; indicates structural and thermal disorder. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cr(III) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.gov The chromium(III) ion has a 3d³ electron configuration, resulting in a total electron spin of S = 3/2, making it EPR active. acs.orgnih.gov The EPR spectrum of chromium (III) sulfate hydrate provides detailed insight into the electronic structure and the local symmetry of the Cr(III) centers. acs.org
For Cr(III) in a nearly octahedral environment, as is typical for the hydrated ion, the spectrum is governed by the g-factor and zero-field splitting (ZFS) parameters (D and E). acs.org The g-factor is often close to the free-electron value (~2.0023) but can show small deviations due to spin-orbit coupling. illinois.edu The ZFS parameters describe the splitting of the spin states in the absence of an external magnetic field, which arises from distortions from perfect cubic symmetry. acs.org In powder or frozen solution spectra, these parameters result in characteristic line shapes. For instance, a Cr(III) center in an environment with axial symmetry (D ≠ 0, E = 0) will show distinct features corresponding to transitions when the magnetic field is parallel or perpendicular to the principal symmetry axis. acs.orgnih.gov Analysis of the EPR spectrum can thus confirm the presence of isolated, nearly octahedral Cr(III) centers and can also detect the formation of magnetically coupled Cr(III)–Cr(III) pairs in oligomeric species through changes in the spectral features or the temperature dependence of the signal intensity. acs.org
| Parameter | Description | Typical Information for Cr(III) |
| g-factor | Proportionality factor between resonant frequency and magnetic field. | Values are typically anisotropic (gₓ, gᵧ, g₂) and close to 1.98, indicating the electronic environment. acs.orgnih.gov |
| Zero-Field Splitting (D, E) | Axial and rhombic ZFS parameters. | Magnitude indicates the degree of distortion from perfect octahedral symmetry. acs.org |
| Linewidth | The width of the resonance signal. | Can provide information on spin relaxation and interactions with neighboring nuclei or other paramagnetic centers. nih.gov |
Nuclear Magnetic Resonance (NMR) Studies of Solution Species (e.g., ¹⁷O NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of chemical species in solution. However, for paramagnetic species like Cr(III), the unpaired electrons cause very rapid nuclear relaxation, leading to extreme broadening of NMR signals from nuclei in the immediate vicinity of the metal center. nih.gov This makes direct observation of coordinated water or sulfate ligands very difficult.
Despite this challenge, valuable information can be obtained indirectly using ¹⁷O NMR by observing the bulk water solvent signal. aip.org The paramagnetic Cr(III) ion influences the relaxation rates (T₁ and T₂) of the bulk water oxygen nuclei. This effect is dependent on the concentration of the Cr(III) species and the rate of water exchange between the first coordination sphere of the chromium ion and the bulk solvent. aip.orgosti.gov By measuring the temperature and pressure dependence of the ¹⁷O NMR linewidth of the solvent, it is possible to determine the kinetic parameters for this water exchange process. aip.orgscispace.com These studies reveal that the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is substitutionally inert, with a slow water exchange rate compared to many other trivalent metal ions. aip.org This information is crucial for understanding the hydrolysis and olation reactions of chromium (III) sulfate in aqueous solutions.
Mass Spectrometry Techniques for Oligomeric Species Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification and characterization of different chemical species. For studying the non-volatile, ionic species formed by chromium (III) sulfate in solution, electrospray ionization (ESI) is the most suitable technique. nih.gov ESI is a soft ionization method that gently transfers pre-existing ions from solution into the gas phase, minimizing fragmentation and preserving the structure of complex ions. nih.govfastcomtec.com
In aqueous solutions, chromium (III) sulfate can exist as a mixture of monomeric, dimeric, and higher oligomeric species, depending on factors like pH, concentration, and temperature. ESI-MS can be used to detect these various species. For example, the monomeric aquated ion [Cr(H₂O)₆]³⁺, sulfato complexes like [Cr(SO₄)(H₂O)ₓ]⁺, and hydroxo-bridged oligomers can be identified by their unique mass-to-charge ratios. nih.govrsc.org Often, mass spectrometry is coupled with a separation technique, such as ion chromatography, to first separate the different oligomers in solution before they are introduced into the mass spectrometer for detection and characterization. nih.gov This combined approach provides a powerful means to understand the complex speciation of chromium (III) sulfate hydrate in solution.
Applications in Advanced Materials Science and Chemical Processes
Catalytic Applications and Precursor Roles
The compound serves both as a direct catalyst and as a precursor for the synthesis of more complex chromium-based catalytic systems. Its involvement is noted in both homogeneous and heterogeneous catalytic processes. thermofisher.krennoreindiachemicals.comfishersci.befishersci.cachemicalbook.comthermofisher.comchemimpex.comfuncmater.comnih.govcamachem.comfishersci.co.uk
Catalysts can be broadly classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst and reactants exist in different phases. britannica.comthe-innovation.org Chromium (III) sulfate (B86663) hydrate (B1144303) finds applications in both domains.
Heterogeneous Catalysis : In heterogeneous catalysis, chromium (III) sulfate hydrate is primarily used as a precursor to create solid catalysts. the-innovation.org For instance, chromium oxide catalysts, which are effective in various reactions, can be prepared from chromium (III) salts. google.com These solid catalysts are valued for their high efficiency and recyclability, which helps in minimizing secondary pollutants. the-innovation.org The process often involves precipitating chromium (III) hydroxide (B78521) from a solution of a chromium (III) salt, such as the sulfate, which is then converted to chromium oxide. google.com Metal-Organic Frameworks (MOFs) like MIL-101(Cr) can also be used as solid supports to encapsulate catalytically active species, creating robust heterogeneous catalysts. mdpi.comacs.org
Homogeneous Catalysis : In homogeneous catalysis, chromium (III) sulfate and other Cr(III) salts can act as catalysts in liquid-phase reactions. britannica.com For example, chromium (III) catalysts dissolved in ionic liquids have been shown to be effective in the conversion of glucose to 5-(hydroxymethyl)furfural (HMF), a valuable platform chemical. researchgate.net The use of chromium (III) chloride, a related salt, highlights the catalytic activity of the Cr(III) ion in such systems. researchgate.net Solutions of chromium (III) sulfate are also utilized in various industrial chemical syntheses, where the dissolved chromium ions participate directly in the catalytic cycle. americanelements.com
Chromium (III) sulfate hydrate is a key starting material in the design and synthesis of a variety of chromium-based catalysts. thermofisher.krfishersci.befuncmater.com The synthesis strategy often involves using the salt as a source of chromium (III) ions, which are then incorporated into a solid support or converted into a different chemical form.
A common method is the "precipitation route" or "inorganic route." google.com This process involves dissolving a chromium (III) salt, such as chromium (III) sulfate, in an aqueous solution. A base, like an ammonia (B1221849) solution, is then added to precipitate chromium (III) hydroxide. This precipitate can be isolated, dried, and calcined to produce chromium (III) oxide (Cr₂O₃), a widely used heterogeneous catalyst. google.com
Another approach involves the synthesis of Metal-Organic Frameworks (MOFs). For example, a Cr-EDTA-MOF was synthesized using chromium (III) nitrate (B79036) nonahydrate, a related Cr(III) salt, demonstrating a method that could be adapted for sulfate precursors. acs.org Such MOFs can act as versatile and reusable catalysts for processes like biodiesel production. acs.org The properties of the final catalyst, such as surface area and porosity, are crucial for its activity and can be controlled during the synthesis process. mdpi.comacs.org
Role in Surface Chemistry and Coating Technologies
The compound is integral to surface chemistry, particularly in the electroplating of chromium and as a precursor for creating thin films and modified surfaces.
Trivalent chromium plating is considered an environmentally friendlier alternative to traditional hexavalent chromium plating. wikipedia.orgkyoto-u.ac.jp In these processes, chromium (III) sulfate or chromium (III) chloride serves as the primary source of chromium ions in the plating bath. wikipedia.org The bath chemistry is complex and involves several components working in concert to produce a high-quality chrome coating.
The electrodeposition mechanism involves the reduction of Cr(III) complex ions at the cathode to form metallic chromium. worktribe.com The presence of sulfate ions and other additives in the bath is crucial. Sulfate can act as a blocking agent to facilitate the formation of the desired chromic-dichromate complex necessary for plating. plating.com The composition of the bath, including the concentration of various salts and organic additives, significantly affects the current efficiency, deposition rate, and the final properties of the coating, such as brightness, hardness, and corrosion resistance. worktribe.comresearchgate.netresearchgate.net
Below is a table summarizing typical components found in a sulfate-based trivalent chromium plating bath as described in research literature.
| Component | Function | Typical Concentration Range (g/L) |
| Chromium (III) Salt | Primary source of chromium ions (e.g., Chromium (III) sulfate) | Varies |
| Conducting Salt | Increases the conductivity of the bath (e.g., Sodium sulfate, Ammonium (B1175870) sulfate) | 20 - 200 (as sulfate ions) google.com |
| Complexing Agent | Stabilizes Cr(III) ions in solution and influences deposition (e.g., Formic acid, Carboxilic acids) | Varies worktribe.comresearchgate.net |
| pH Buffer / Stabilizer | Maintains the desired pH of the bath (e.g., Boric acid) | 5 - 60 google.com |
| Additives | Prevent oxidation of Cr(III) at the anode, improve coating properties (e.g., Carbamide, various surfactants) | Varies researchgate.net |
This table is generated based on data from multiple sources for illustrative purposes; exact concentrations are proprietary to specific plating processes.
Chromium (III) sulfate hydrate serves as a precursor for depositing thin films and modifying surfaces through various techniques. usda.gov Salts of chromium are generally used as precursors in the synthesis of nanoparticles and for the electrodeposition of corrosion and wear-resistant coatings. sigmaaldrich.com
Thin films of materials like cadmium sulfide (B99878) (CdS) can be deposited using chemical methods such as spin coating or aerosol-assisted chemical vapor deposition (AACVD) from precursor solutions. acs.org While specific examples using chromium (III) sulfate for advanced thin films like oxides via ALD are less common than for other precursors like chromium acetylacetonate, the principle of using a soluble metal salt as a starting material is well-established in chemical deposition techniques. researchgate.netdokumen.pub
A notable application is in the surface modification of wood. Treatment with chromium (III) sulfate hydrate has been shown to form a wood-chromium complex. usda.gov This fixation of chromium salts in the wood can improve performance in weathering, enhance water repellency, and increase dimensional stability. usda.gov This demonstrates the compound's ability to chemically alter a surface to impart desirable properties.
Applications in Specialty Chemical Manufacturing
Chromium (III) sulfate hydrate is a key intermediate and reagent in the manufacturing of a range of specialty chemicals. camachem.com
Its applications include:
Pigments and Colorants : It is used in the production of green pigments for paints, inks, and varnishes. nih.govcamachem.compw.live It is also used to create glazes for ceramics, where it imparts vibrant and stable colors. nih.govcamachem.com
Synthesis of other Chromium Compounds : The compound is a starting material for producing other important chromium chemicals, such as chromium metal and chromic trioxide (CrO₃). nih.gov
Industrial Organic Synthesis : In large-scale industrial processes, such as the production of anthraquinone (B42736) and quinone from anthracene (B1667546) and phenol (B47542) using chromic acid, chromium (III) sulfate is generated as a co-product. pw.live This can be recovered and reused, for example, by extraction into sulfuric acid to regenerate the hydrated salt solution. pw.live
Water Treatment : The compound is utilized in water treatment processes, where it functions as a coagulant and flocculant to aid in the removal of impurities and heavy metals. chemimpex.comcamachem.com
Use as a Textile Mordant: Chemical Interactions with Fibers
Chromium (III) sulfate hydrate serves as a mordant in the textile industry, a substance that fixes dyes to fibers, thereby improving colorfastness. ceramic-glazes.comcamachem.com The efficacy of a mordant relies on its ability to form a chemical bridge between the dye molecule and the fabric fiber, creating a large, insoluble complex that is locked within the fiber's structure. camachem.comresearchgate.net
The chemical process begins when the chromium (III) sulfate hydrate is dissolved, making trivalent chromium (Cr³⁺) ions available. researchgate.net These polyvalent metal ions form coordination complexes with the dye molecules. scribd.com Simultaneously, the chromium ions bind directly to the textile fibers. In the case of protein fibers like wool, chromium (III) is bound by the carboxyl groups present in the keratin. researchgate.net This dual-binding action creates highly stable, coordinate-covalent bonds that securely anchor the dye. researchgate.net The resulting dyed textile exhibits enhanced resistance to washing and light exposure. scribd.com
Component in Inorganic Pigments, Inks, and Ceramic Glazes
Chromium (III) sulfate hydrate is a key precursor in the manufacturing of various chromium-based inorganic pigments. nih.govechemi.com These pigments are valued for their stability and the range of colors they can produce, typically in shades of green and violet. camachem.com The compound itself is a dark green to violet crystalline solid, and this inherent color contributes to its use in formulations for paints, inks, and varnishes. ceramic-glazes.comnih.govechemi.comatamanchemicals.com
In ceramics, chromium compounds are used as colorants in glazes. ceramic-glazes.comcamachem.com When fired, the chromium ions become integrated into the glass-like matrix of the glaze, imparting a permanent and durable color. Basic chromium sulfate, a related compound, is specifically noted for its use in creating green-colored ceramic glazes and inks. atamanchemicals.comatamankimya.comatamanchemicals.com
Table 1: Applications of Chromium (III) Sulfate in Colorants
| Application | Product | Typical Color | Source(s) |
|---|---|---|---|
| Paints | Green Paints | Green | ceramic-glazes.comatamanchemicals.comatamankimya.com |
| Inks | Green Inks | Green | ceramic-glazes.comatamanchemicals.comatamankimya.com |
| Varnishes | Green Varnishes | Green | nih.govatamankimya.com |
| Pigments | Chromium-based pigments | Green to Violet | camachem.comechemi.com |
Application in Vinyl Polymer Dispersibility Enhancement
Research indicates that chromium (III) sulfate is used to improve the dispersibility of vinyl polymers in water. nih.gov This application is important in processes where a stable and uniform suspension of polymer particles is required. While the detailed mechanism is highly specific, the interaction likely involves the chromium (III) ions modifying the surface chemistry of the polymer particles, preventing them from agglomerating and facilitating their even distribution throughout the aqueous medium.
Industrial Chemical Processes (Excluding specific product properties)
The compound is a fundamental component in large-scale industrial chemical processes, most notably in the leather industry and as a starting material for other chemical syntheses.
Chemical Basis of Leather Tanning (collagen cross-linking)
The primary industrial use of chromium (III) sulfate is as the most efficient and effective tanning agent for converting animal hides into durable leather. atamankimya.comwikipedia.org The process, known as chrome tanning, relies on the ability of trivalent chromium to cross-link the collagen fibers within the hide. camachem.comatamankimya.comnih.gov
The chemical mechanism involves several stages. Initially, the chromium (III) sulfate dissolves in the tanning bath to form the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. wikipedia.orgwikipedia.org As the pH of the tanning bath is increased during a step called basification, these aquo complexes undergo a process known as olation. wikipedia.org During olation, the water ligands are replaced by hydroxide ions, leading to the formation of larger, bridged polychromium(III) complexes. wikipedia.orgnih.gov
These polynuclear chromium complexes are the active tanning agents. They penetrate the collagen structure and form stable, coordinate-covalent bonds with the ionized carboxyl groups of the collagen protein. researchgate.netwikipedia.orgnih.gov This cross-linking action transforms the hide's structure, significantly increasing its hydrothermal stability, flexibility, and resistance to microbial decay. atamankimya.comwikipedia.org The resulting chrome-tanned leather can contain between 4 and 5% chromium, a testament to the efficiency of the bonding process. wikipedia.org
Table 2: Key Chemical Stages of Chrome Tanning
| Stage | Key Chemical Species/Process | Purpose | Source(s) |
|---|---|---|---|
| Dissolution | [Cr(H₂O)₆]³⁺ | Formation of the initial chromium aquo complex. | wikipedia.orgwikipedia.org |
| Olation | Polychromium(III) complexes | Formation of larger, active tanning agents at higher pH. | wikipedia.org |
Synthesis of Other Chromium (III) Compounds
Chromium (III) sulfate hydrate serves as a versatile starting material for the synthesis of other important chromium compounds. atamankimya.comatamanchemicals.com It is a common precursor for producing chrome-based catalysts, chromium metal, and other chromium (III) salts. fishersci.cathermofisher.comfishersci.be
A specific example is its use in the synthesis of coordination complexes, such as tris-(ethylenediamine) chromium (III) sulfate. sciencemadness.org This synthesis involves reacting anhydrous chromium (III) sulfate with anhydrous ethylenediamine. sciencemadness.org The resulting complex can then be used to create other derivatives, like tris-(ethylenediamine) chromium (III) chloride, through ligand exchange reactions. sciencemadness.org This role as a precursor is vital for various sectors that require specialized chromium chemicals for their processes. ceramic-glazes.comatamankimya.comatamanchemicals.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Chromium (III) sulfate | Cr₂(SO₄)₃ |
| Chromium (III) sulfate hydrate | Cr₂(SO₄)₃·xH₂O |
| Hexaaquachromium(III) cation | [Cr(H₂O)₆]³⁺ |
| Basic chromium sulfate | Cr(OH)SO₄ |
| Hydrated chromium(III) oxide | Cr₂O₃·nH₂O |
| Keratin | (Protein) |
| Collagen | (Protein) |
| Tris-(ethylenediamine) chromium (III) sulfate | [Cr(en)₃]₂(SO₄)₃ |
| Ethylenediamine | C₂H₄(NH₂)₂ |
| Tris-(ethylenediamine) chromium (III) chloride | [Cr(en)₃]Cl₃ |
| Chromium metal | Cr |
Environmental Geochemistry and Remediation Technologies of Chromium Iii Species
Geochemical Transformations of Chromium (III) in Natural Systems
The transformation of chromium (III) in the environment is a critical area of study due to the potential for its conversion to the more hazardous chromium (VI). These transformations are influenced by a variety of factors including the mineralogy of the soil and sediment, pH, and the presence of oxidizing and reducing agents.
The oxidation of trivalent chromium [Cr(III)] to the more toxic and mobile hexavalent chromium [Cr(VI)] is a significant environmental concern. mdpi.com While Cr(III) is generally considered stable, certain conditions and materials present in soils and sediments can facilitate this transformation.
Manganese oxides are primary drivers of Cr(III) oxidation in natural environments. mst.eduacs.org These minerals, commonly found in soils, can act as strong oxidizing agents. chapman.edu The rate of this oxidation is influenced by the specific type of manganese oxide, with minerals containing a higher proportion of quadrivalent manganese, such as todorokite and birnessite, exhibiting greater oxidation rates compared to those with more trivalent manganese, like lithiophorite. mst.edu The reaction involves the reductive dissolution of the manganese (IV) oxide to manganese (II) and manganese (III) hydroxides, with a stoichiometric relationship of a 3:2 molar ratio between the Mn(II) produced and the Cr(VI) formed. mdpi.com
The pH of the environmental matrix plays a crucial role in the oxidation process. The rate of Cr(III) oxidation by manganese oxides generally increases as the pH decreases, peaking around pH 3.0-3.5. researchgate.net However, at very low pH, the reaction can be inhibited. Above pH 3.5, the formation of chromium hydroxides can passivate the surface of the manganese oxide, hindering further oxidation. researchgate.net
Other factors can also influence the oxidation of Cr(III). The presence of reduced iron (Fe(II)) can inhibit the production of Cr(VI). acs.orgchapman.edu This is due to both the passivation of the manganese oxide surface by iron oxide minerals like hematite (B75146) and goethite, and the direct reduction of any formed Cr(VI) by Fe(II). acs.orgchapman.edu The crystallinity of the manganese oxides also plays a role, with less crystalline forms generally showing a higher capacity for Cr(III) oxidation. acs.orgchapman.edu Even in the absence of manganese oxides, the oxidation of Cr(III) can occur, albeit at a much slower rate, mediated by oxygen in the atmosphere, particularly at elevated temperatures. nih.gov
The following table summarizes the findings on the oxidation of Cr(III) to Cr(VI) under various conditions.
| Oxidizing Agent | Environmental Matrix | Key Influencing Factors | Observed Outcome |
| Manganese Oxides (Birnessite, Todorokite) | Soils and Sediments | pH (optimal around 3.0-3.5), Mn(IV) content | Increased rate of Cr(VI) formation. mst.eduresearchgate.net |
| Manganese Oxides (Lithiophorite) | Soils and Sediments | Lower Mn(IV) content | Slower rate of Cr(VI) formation compared to birnessite and todorokite. mst.edu |
| Manganese Oxides in the presence of Fe(II) | Soils and Sediments | Concentration of Fe(II) | Inhibition of Cr(VI) production due to surface passivation and direct reduction. acs.orgchapman.edu |
| Atmospheric Oxygen | Elevated Temperatures | Temperature (200-300°C) | Significant conversion of Cr(III) to Cr(VI). nih.gov |
The interaction of Cr(III) with mineral and organic surfaces through adsorption and desorption processes is a key factor controlling its mobility and bioavailability in the environment. scu.edu.au Cr(III) generally exhibits strong adsorption to a variety of soil components, which limits its movement in the subsurface. njit.edu
The adsorption of Cr(III) is significantly influenced by soil properties. An increase in soil pH generally leads to an increase in Cr(III) adsorption. scu.edu.aunjit.edu This is attributed to the decreased competition from protons for binding sites and the formation of hydrolyzed Cr(III) species that are more readily adsorbed. Other soil characteristics that favor Cr(III) adsorption include higher cation exchange capacity (CEC), and greater clay and organic matter content. scu.edu.au The presence of organic acids, such as phthalic and humic acids, can have a complex effect. In some cases, aqueous complexation with these acids can decrease Cr(III) adsorption on clays. tandfonline.com Conversely, at low pH, the formation of ternary surface complexes involving humic acid can enhance Cr(III) adsorption. tandfonline.com
The type of mineral surface also plays a crucial role. Clay minerals like bentonite (B74815) and kaolinite (B1170537) show significant adsorption capacity for Cr(III), with bentonite generally having a higher capacity due to its greater CEC. njit.edu Iron and aluminum oxides are also important sorbents for Cr(III) in soils. sciopen.com
Desorption of Cr(III) from soil particles is generally low, indicating a strong and often irreversible binding. scu.edu.auconfex.com Studies have shown that even with extracting agents like dilute acids, the amount of Cr(III) released from contaminated soils can be very small. confex.com This strong retention is a key reason for the low mobility of Cr(III) in most soil environments.
The table below presents a summary of research findings on the adsorption of Cr(III) on various surfaces.
| Adsorbent | Key Influencing Factors | Adsorption Characteristics |
| Clay Minerals (Bentonite, Kaolinite) | pH, Cation Exchange Capacity | Adsorption increases with increasing pH; Bentonite shows higher capacity than kaolinite. njit.edu |
| Iron and Aluminum Oxides | pH, Surface Complexation | Important sorbents for Cr(III) in soils. sciopen.com |
| Soils with high Organic Matter | pH, Complexation with Humic Substances | High organic matter content enhances Cr(III) adsorption. scu.edu.au |
| Vesicular Basalt Rock | pH, Initial Cr(III) Concentration | Maximum adsorption observed at pH 6. tandfonline.com |
The speciation of chromium, or the distribution of its different chemical forms, is a primary determinant of its mobility in the environment. brooksapplied.com At water-rock and soil-water interfaces, the speciation of chromium is governed by a complex interplay of pH, redox potential (Eh), and the presence of various ligands. brooksapplied.com
In aqueous solutions, Cr(III) exists in different hydrolyzed species depending on the pH. nih.gov At low pH, the dominant species is the hydrated Cr(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this ion undergoes hydrolysis to form species such as Cr(OH)²⁺, Cr(OH)₂⁺, and eventually precipitates as insoluble chromium hydroxide (B78521), Cr(OH)₃, at near-neutral to alkaline pH. nih.gov This precipitation is a major factor limiting the mobility of Cr(III) in most natural waters and soils. mdpi.com
The mobility of Cr(III) is generally low due to its strong adsorption to soil particles and its tendency to precipitate. scu.edu.auusda.gov However, the formation of soluble complexes with organic matter, such as fulvic and citric acids, can increase the mobility of Cr(III). sciopen.comnih.gov These complexes can prevent the precipitation of Cr(OH)₃ and reduce its adsorption to mineral surfaces, thereby enhancing its transport in soil and groundwater. sciopen.com
In contrast, Cr(VI) is highly mobile in most soil and water environments. scu.edu.auiuss.org It exists as anionic species such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻), which are not strongly adsorbed by the negatively charged surfaces of most soil minerals. iuss.org Therefore, the oxidation of Cr(III) to Cr(VI) at soil-water interfaces can lead to a significant increase in the mobility and potential for contamination of chromium.
The following table summarizes the key factors influencing the speciation and mobility of Cr(III).
| Factor | Influence on Speciation | Influence on Mobility |
| pH | Determines the dominant hydrolyzed species of Cr(III). nih.gov | Low mobility at neutral to high pH due to precipitation of Cr(OH)₃. mdpi.com |
| Redox Potential (Eh) | Controls the potential for oxidation to Cr(VI). brooksapplied.com | Oxidation to Cr(VI) significantly increases mobility. scu.edu.au |
| Organic Matter | Forms soluble complexes with Cr(III). sciopen.comnih.gov | Can increase the mobility of Cr(III) by preventing precipitation and reducing adsorption. sciopen.com |
| Mineral Surfaces | Strong adsorption of Cr(III) species. njit.edu | Reduces the mobility of Cr(III). scu.edu.au |
Advanced Technologies for Chromium (III) Removal and Recovery from Aqueous Streams
The removal of chromium (III) from industrial wastewater is essential to prevent environmental contamination. Various technologies have been developed for this purpose, with a focus on efficiency, cost-effectiveness, and the potential for chromium recovery.
Adsorption is a widely used and effective method for removing Cr(III) from aqueous solutions. iitd.ac.in Activated carbon, due to its high surface area and porous structure, is a particularly effective adsorbent. sdiarticle4.comnih.gov
The efficiency of Cr(III) removal by activated carbon is influenced by several factors. The pH of the solution is a critical parameter, with maximum adsorption often occurring in the acidic range, typically around pH 3. sdiarticle4.com The adsorbent dose also plays a significant role; increasing the amount of activated carbon generally leads to a higher percentage of Cr(III) removal due to the increased number of available active sites. sdiarticle4.com The contact time between the adsorbent and the solution is another important factor, with equilibrium typically being reached within an hour. sdiarticle4.com
Various types of activated carbon can be used, including those derived from low-cost materials such as agricultural and industrial wastes. nih.govirejournals.com For example, activated carbon produced from vegetable tanned leather shaving dust and periwinkle shells has shown high removal efficiencies for Cr(III). sdiarticle4.comirejournals.com The activation method, such as chemical activation with zinc chloride, can significantly enhance the adsorption capacity of the carbon. sdiarticle4.com
The adsorption process can often be described by isotherm models, such as the Langmuir model, which provides information about the maximum adsorption capacity. iitd.ac.insdiarticle4.com Studies have demonstrated that activated carbon systems can achieve very high removal efficiencies, often exceeding 90%. nih.govirejournals.com Furthermore, the adsorbed Cr(III) can be eluted from the activated carbon using solutions like sulfuric acid, allowing for the recovery of the chromium and the regeneration of the adsorbent. iitd.ac.in
The table below presents data on the removal of Cr(III) using different types of activated carbon.
| Type of Activated Carbon | Optimal pH | Adsorbent Dose | Removal Efficiency (%) |
| From Vegetable Tanned Leather Shaving Dust (ZnCl₂ activated) | ~3 | 0.75 g / 50 mL | 70 |
| From Periwinkle Shell | Not specified | 6 g | 98.9 |
| From Sugar Industry Waste | Not specified | Not specified | 98.86 |
A novel and emerging technology for the removal of heavy metal ions, including Cr(III), from aqueous solutions is hydrate-based separation. nih.gov This method relies on the formation of solid crystalline structures called hydrates, which are composed of water molecules (the host) that form cages around small guest molecules (like refrigerants or certain gases) under conditions of low temperature and high pressure. nih.gov
During the formation of these hydrates, heavy metal ions are excluded from the crystal lattice. nih.gov This results in a separation of the water into a solid, purified hydrate (B1144303) phase and a concentrated liquid phase containing the metal ions. The purified water can then be recovered by dissociating the hydrate. nih.gov
Research has demonstrated the feasibility of this method for Cr(III) removal. Using R141b (a refrigerant) as the guest molecule, removal efficiencies of 88.01–90.82% for Cr³⁺ have been achieved. nih.gov The efficiency of the process can be influenced by operational parameters. For instance, a lower volume ratio of the hydrate-forming agent (e.g., R141b) to the effluent can lead to higher removal efficiency. nih.gov A washing step can further increase the removal efficiency by removing any residual metal ions adhering to the surface of the hydrate crystals. nih.gov
The table below summarizes the results of a study on hydrate-based separation of Cr(III).
| Hydrate Former | Volume Ratio (Former:Effluent) | Initial Cr³⁺ Concentration (mg/L) | Final Cr³⁺ Concentration (mg/L) | Removal Efficiency (%) |
| R141b | 1:6 (without washing) | 96.70 | 28.99 | 70.02 |
| R141b | Not specified (with washing) | Not specified | Not specified | 88.01–90.82 |
Precipitation and Co-precipitation Techniques
Precipitation is a widely employed and economically viable method for the removal of chromium (III) from industrial effluents, particularly those containing chromium (III) sulfate (B86663) hydrate. samcotech.comnetsolwater.com This technique involves the addition of chemical precipitants to the wastewater, which induces the formation of insoluble chromium (III) hydroxide, thereby allowing for its separation from the liquid phase. samcotech.comnetsolwater.com The efficacy of this process is heavily dependent on several factors, most notably the pH of the solution. srce.hrscielo.org.za
A variety of precipitating agents are utilized in industrial applications, including sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), magnesium oxide (MgO), sodium bicarbonate (NaHCO₃), and calcium carbonate (CaCO₃). srce.hrnih.govresearchgate.net The selection of a specific agent is often dictated by cost, availability, and the desired final concentration of chromium in the effluent. The general chemical reaction for the precipitation of chromium (III) hydroxide from a sulfate solution is as follows:
Cr₂(SO₄)₃ + 6OH⁻ → 2Cr(OH)₃(s) + 3SO₄²⁻
Research has demonstrated that high removal efficiencies, often exceeding 99%, can be achieved with these common precipitants. srce.hrnih.gov The optimal pH for chromium (III) hydroxide precipitation typically falls within the range of 7 to 9. scielo.org.zanih.gov At pH values below this range, the solubility of chromium (III) increases, while at significantly higher pH levels, re-dissolution can occur due to the amphoteric nature of chromium hydroxide, forming soluble tetrahydroxochromate(III) ions ([Cr(OH)₄]⁻). srce.hr
Table 1: Comparative Efficacy of Various Precipitating Agents for Chromium (III) Removal
| Precipitating Agent | Optimal pH Range | Reported Removal Efficiency (%) | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | > 7 | > 99 | nih.gov |
| Calcium Hydroxide (Ca(OH)₂) | > 7 | > 99 | nih.gov |
| Magnesium Oxide (MgO) | 8.91 - 10.3 | 99.98 | srce.hrresearchgate.net |
| Sodium Bicarbonate (NaHCO₃) | ~8.9 | 99.97 | srce.hr |
| Calcium Carbonate (CaCO₃) | ~8.9 | 99.95 | srce.hr |
Co-precipitation is another relevant mechanism, which involves the precipitation of chromium (III) along with other metal ions present in the wastewater. nih.gov This can occur when treating mixed-metal effluents, where the precipitation of a major component, such as iron or aluminum, can effectively scavenge and remove chromium (III) from the solution. For instance, in solutions containing both iron and chromium, the precipitation of ferric hydroxide can incorporate chromium (III) ions into its structure, enhancing its removal even at lower concentrations. scielo.org.za Similarly, a procedure utilizing the co-precipitation of nickel with 2-Nitroso-1-naphthol-4-sulfonic acid has been shown to achieve quantitative recoveries of Cr(III) greater than 95%. nih.gov
Ion Exchange and Membrane Filtration for Chromium (III) Recovery
Beyond simple removal, the recovery and reuse of chromium from industrial effluents represent a more sustainable approach. Ion exchange and membrane filtration are two advanced technologies employed for this purpose.
Ion Exchange (IX) is a physical-chemical process where chromium (III) ions in the wastewater are exchanged for ions on a solid resin matrix. netsolwater.compurewaterent.net For the recovery of trivalent chromium, cation exchange resins are typically used. netsolwater.com These can include strong acid cation (SAC) resins or weak acid cation (WAC) resins. The wastewater is passed through a column packed with these resin beads, and the Cr³⁺ ions are adsorbed onto the resin, displacing other cations (like H⁺ or Na⁺) into the effluent. Once the resin is saturated with chromium, it can be regenerated using a strong acid, which elutes the chromium in a concentrated solution, making it suitable for potential reuse in tanning or plating processes. tandfonline.comtandfonline.com While effective, the IX process can be sensitive to the presence of other competing cations and high concentrations of total dissolved solids in the effluent. nih.gov
Table 2: Ion Exchange Resins for Chromium (III) Recovery
| Resin Type | Mechanism | Eluent for Regeneration | Reference |
|---|---|---|---|
| Strong Acid Cation (e.g., Dowex 50X8) | Exchanges H⁺ or Na⁺ for Cr³⁺ | Sulfuric Acid (H₂SO₄) | tandfonline.comtandfonline.com |
| Weakly Acidic Cation (e.g., Amberlite IRC-50) | Exchanges H⁺ for Cr³⁺ | Solution of H₂O₂ and NaOH | tandfonline.comtandfonline.com |
Membrane Filtration encompasses several pressure-driven processes that separate components based on size and charge. samcotech.comnetsolwater.com Technologies such as ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO) are used for chromium (III) recovery. samcotech.comnetsolwater.com
Ultrafiltration (UF) can be used to separate precipitated chromium (III) hydroxide particles from the treated effluent.
Nanofiltration (NF) and Reverse Osmosis (RO) are capable of separating dissolved Cr³⁺ ions from the wastewater. These processes use semi-permeable membranes with very fine pores that retain the hydrated chromium ions while allowing water molecules to pass through. samcotech.com This generates a chromium-rich concentrate (retentate) that can be recycled and a purified water stream (permeate). samcotech.commdpi.com For example, a reverse osmosis process has been successfully used to recover a Cr(III) electrolyte from simulated electroplating rinse water, with the recovered concentrate being suitable for direct reuse. mdpi.com A study utilizing an electroflotation process with a Nafion 117 membrane achieved a 98% recovery of chromium (III) from tannery wastewater. nih.gov
These membrane technologies offer the advantage of producing a high-quality effluent and a concentrated chromium stream without the addition of further chemicals. samcotech.com However, challenges include membrane fouling and the high operational costs associated with energy consumption and membrane replacement. samcotech.com
Sustainable Chemistry Aspects of Chromium (III) Sulfate Hydrate in Industrial Effluents
The management of industrial effluents containing chromium (III) sulfate hydrate is increasingly guided by the principles of sustainable and green chemistry. The focus is shifting from simple disposal to a circular economy model that emphasizes waste minimization, resource recovery, and the use of less hazardous chemical processes. researchgate.netnbinno.com
The use of basic chromium sulfate itself in wastewater treatment can be seen as a sustainable practice. nbinno.comnbinno.com It acts as an effective coagulant and flocculant, aiding in the precipitation and removal of not only chromium but also other pollutants like suspended solids and heavy metals from industrial wastewater. nbinno.comnbinno.com This leads to a cleaner discharge, which helps protect natural water ecosystems. nbinno.com
A key aspect of sustainability is the recovery and recycling of chromium from the waste stream. The precipitation of chromium as chromium (III) hydroxide, as detailed previously, is the first step in this process. The resulting sludge can be treated with sulfuric acid to regenerate basic chromium sulfate, which can then be reused in industrial processes like leather tanning. srce.hrneliti.com This "closed-loop" approach significantly reduces the demand for virgin chromium resources and minimizes the generation of hazardous solid waste. neliti.com
Furthermore, sustainable production methods for basic chromium sulfate are being developed, which aim to reduce the presence of highly toxic hexavalent chromium (Cr(VI)) impurities. researchgate.net This involves optimizing the reduction of Cr(VI) to Cr(III) during the manufacturing process and treating any residual Cr(VI) in waste streams to ensure a cleaner product and a safer industrial environment. researchgate.net By adopting these recovery and cleaner production technologies, industries can reduce their environmental footprint, achieve regulatory compliance, and potentially gain economic benefits through the reuse of valuable resources. researchgate.netnbinno.com
Theoretical and Computational Chemistry of Chromium Iii Sulfate Hydrate Systems
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the quantum mechanics of chromium (III) sulfate (B86663) hydrate (B1144303) systems. DFT allows for the detailed examination of electron distribution, which governs the compound's bonding, structure, and spectroscopic properties. These calculations have been successfully applied to various chromium (III) complexes to elucidate their electronic structures and assign the correct oxidation state of the chromium center, confirming the stable d³ configuration for Cr(III) in octahedral ligand fields.
Investigation of Coordination Bond Characters
DFT calculations are instrumental in characterizing the nature of the coordination bonds between the chromium (III) ion and its ligands, which in the case of chromium (III) sulfate hydrate, are primarily water molecules and sulfate ions. By analyzing parameters such as bond lengths, bond angles, and electron density distribution, the covalent and ionic character of these bonds can be quantified.
For instance, studies on related chromium (III) aqua and sulfato complexes reveal the precise nature of the Cr-O bonds. The interaction between the Cr³⁺ ion and the oxygen atoms of the water and sulfate ligands involves the donation of electrons from the ligand's oxygen orbitals to the empty 3d orbitals of the chromium ion, forming stable coordinate covalent bonds. acs.org Computational models can calculate the energy of these interactions and the degree of charge transfer. For example, the stabilization energies, derived from Natural Bond Orbital (NBO) analysis, can confirm the charge transfer trends between the metal and the ligands. researchgate.net
Studies on various Cr(III) complexes have shown that the covalent character of the Cr-Ligand bond can be significant. The nephelauxetic effect, which describes the decrease in the inter-electronic repulsion parameter upon complex formation, can be calculated and indicates the degree of covalency. For example, a lower nephelauxetic parameter suggests a greater covalent character in the Cr-N bond in certain complexes, leading to a reduced inter-electronic repulsion. wikipedia.org
Table 1: Representative Calculated Bond Parameters for Cr(III) Complexes
| Parameter | Value | Computational Method | Reference |
|---|---|---|---|
| Average Cr-O Bond Length | 2.01 Å | DFT/wB97XD | researchgate.net |
| Average Cr-Nax Bond Length | 2.103 Å - 2.156 Å | X-ray Crystallography | nih.gov |
| Average Cr-Neq Bond Length | 2.050 Å - 2.112 Å | X-ray Crystallography | nih.gov |
| Average Cr-Cl Bond Length | 2.318 Å - 2.3341 Å | X-ray Crystallography | nih.gov |
Prediction of Spectroscopic Parameters
Theoretical methods are highly effective in predicting and interpreting the spectroscopic properties of chromium (III) complexes. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the vertical excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net
For a d³ ion like Cr(III) in an octahedral field, crystal field theory predicts three spin-allowed electronic transitions from the ⁴A₂g ground state to the ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P) excited states. researchgate.netresearchgate.net Computational models can predict the energies of these transitions with considerable accuracy. The energy of the lowest spin-allowed transition, ⁴A₂g → ⁴T₂g, directly corresponds to the crystal field splitting parameter, 10Dq. researchgate.net TD-DFT calculations can simulate the UV-Vis absorption spectra, which are consistent with experimental measurements. researchgate.net
Furthermore, computational methods can predict vibrational frequencies (IR and Raman spectra). These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending modes of the sulfate ions, the coordinated water molecules, and the Cr-O bonds. researchgate.net Electron Paramagnetic Resonance (EPR) parameters can also be calculated to provide information about the electronic structure and the local environment of the Cr(III) ion. nih.gov
Table 2: Predicted Spectroscopic Transitions for a Generic Octahedral Cr(III) Complex
| Transition | Label | Typical Wavenumber Range (cm⁻¹) | Nature |
|---|---|---|---|
| ⁴A₂g → ⁴T₂g | ν₁ | 16,000 - 20,000 | Spin-Allowed d-d |
| ⁴A₂g → ⁴T₁g(F) | ν₂ | 22,000 - 27,000 | Spin-Allowed d-d |
| ⁴A₂g → ⁴T₁g(P) | ν₃ | 33,000 - 38,000 | Spin-Allowed d-d |
| ⁴A₂g → ²Eg | - | ~14,000 | Spin-Forbidden d-d |
Molecular Dynamics Simulations of Hydrated Chromium (III) Ions in Solution
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules. For chromium (III) sulfate hydrate, MD simulations are particularly valuable for understanding the structure and dynamics of the hydrated Cr(III) ion in aqueous solution.
The simulations provide detailed structural information, such as the radial distribution functions, g(r), which describe the probability of finding an atom at a certain distance from a central atom. For the hydrated Cr³⁺ ion, the first maxima for the Cr-O distance with water (g(Cr-OW)) and with the sulfate oxygen (g(Cr-OS)) have been calculated to be at 1.75 Å and 1.65 Å, respectively. researchgate.net These simulations also allow for the study of the dynamics of ligand exchange, revealing the mechanisms by which water molecules or sulfate ions enter and leave the first coordination shell of the chromium ion.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides essential tools for modeling chemical reaction mechanisms and characterizing the high-energy transition states that control reaction rates. For chromium (III) systems, this includes modeling ligand exchange, hydrolysis, and olation reactions.
The mechanisms of complexation reactions involving Cr(III) are often studied computationally. For example, the reaction of Cr(III) with various ligands has been shown to proceed via an associative mechanism, which is supported by the calculation of negative entropies of activation (ΔS≠). nih.gov These negative values indicate a more ordered transition state compared to the reactants.
Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orglibretexts.org Computational methods can locate the transition state structure on the potential energy surface and calculate its energy. This allows for the determination of the activation energy barrier, a key parameter in the Arrhenius equation that governs the temperature dependence of the reaction rate. For the reaction of Cr(III) with dihydroxybenzoic acids, the activation parameters have been determined, providing insight into the structure of the activated complexes. nih.gov While specific modeling of the formation and dissolution of chromium (III) sulfate hydrate crystals is complex, the principles derived from studying simpler Cr(III) ligand exchange reactions are directly applicable.
Table 3: Activation Parameters for the First Stage of Reaction of Cr(III) with Dihydroxybenzoic Acids (DHBA)
| Reactant | ΔH≠ (kJ/mol) | ΔS≠ (J mol⁻¹ K⁻¹) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 2,4-DHBA | 49.5 | -103.7 | Associative | nih.gov |
| 2,5-DHBA | 60.3 | -68.0 | Associative | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or property-describing features of a chemical compound (known as molecular descriptors) with its macroscopic properties. nih.gov QSPR models are statistical in nature and, once validated, can be used to predict the properties of new, unsynthesized compounds.
For hydrated metal sulfates like chromium (III) sulfate hydrate, QSPR could potentially be used to predict properties such as solubility, stability, and hygroscopicity based on a set of calculated descriptors. These descriptors can encode information about the molecule's topology, geometry, and electronic structure. For instance, QSPR studies on metal-organic frameworks have successfully correlated structural properties like pore volume and surface area with gas storage capacity. mdpi.com
A typical QSPR workflow involves:
Data Set Compilation : Gathering experimental data for a series of related compounds.
Descriptor Calculation : Computing a large number of molecular descriptors for each compound.
Model Building : Using statistical methods like multiple linear regression or machine learning to build a mathematical model linking the descriptors to the property of interest.
Validation : Rigorously testing the model's predictive power on an external set of compounds.
While specific QSPR studies focused solely on chromium (III) sulfate hydrate are not widely reported, the methodology offers a promising avenue for future research in designing and understanding related materials with desired properties.
Computational Approaches to Crystal Structure Prediction of Hydrates
Predicting the crystal structure of a compound from its chemical formula alone is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). The complexity increases significantly for hydrated salts due to the additional degrees of freedom introduced by the water molecules and the extensive hydrogen-bonding networks. researchgate.net
Computational approaches to predict the crystal structures of hydrates involve searching for the most thermodynamically stable arrangements of molecules in the crystal lattice. This is typically done through lattice energy minimization studies. acs.orgnih.gov The process involves:
Generating a multitude of plausible crystal packing arrangements : This is often done using search algorithms that explore different space groups, unit cell dimensions, and molecular orientations.
Calculating the lattice energy for each structure : This energy is calculated using model potentials that describe the intermolecular interactions, including electrostatic forces (often modeled with distributed multipoles), repulsion-dispersion forces, and hydrogen bonds. researchgate.netnih.gov
Ranking the structures : The generated structures are ranked based on their calculated lattice energies. The known, experimentally determined structure is expected to be at or very near the global minimum of the calculated lattice energy landscape. acs.orgnih.gov
These computational tools can anticipate different possible hydrate structures and stoichiometries for a given compound, which is crucial in fields like pharmaceuticals and materials science. nyu.edu While computationally intensive, these methods are becoming increasingly reliable for predicting the plausible crystal structures of molecular hydrates. acs.orgnih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways for Tailored Chromium (III) Sulfate (B86663) Hydrate (B1144303) Forms
While conventional production methods for chromium (III) sulfate rely on the reduction of chromate (B82759) salts with sulfur dioxide or the dissolution of chromium (III) oxide byproducts in sulfuric acid, future research is focused on developing more controlled and sustainable synthetic routes. wikipedia.org The goal is to synthesize specific hydrate forms (x can range from 0 to 18) and structural isomers with tailored properties for specific applications. wikipedia.org
Key research areas include:
Hydrothermal and Solvothermal Synthesis: These methods offer precise control over temperature and pressure, enabling the crystallization of specific hydrated forms of chromium (III) sulfate. Research in this area could lead to the synthesis of materials with controlled porosity or crystal morphology, which is crucial for catalytic and adsorption applications. researchgate.net
Microwave-Assisted and Sonochemical Methods: These energy-efficient techniques can accelerate reaction rates and lead to the formation of unique, metastable phases of chromium (III) sulfate hydrate that may not be accessible through traditional heating methods.
Green Synthesis Routes: Future pathways will likely explore the use of bio-based reducing agents and sustainable sources of chromium to minimize the environmental footprint of production. This includes more efficient recycling of chromium-containing waste streams.
The ability to tailor the degree of hydration and the coordination environment of the chromium ion will allow for the fine-tuning of the compound's solubility, reactivity, and thermal stability.
Exploration of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the complex chemical transformations of chromium (III) sulfate hydrate in solution and during reactions is critical for optimizing its use and developing new applications. The development of advanced in situ spectroscopic techniques is paramount for probing these mechanisms in real time.
Future research will increasingly rely on:
Synchrotron-based X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed information about the oxidation state and local coordination environment of chromium atoms during chemical processes, such as tanning or catalysis.
In Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods can be used to monitor changes in the sulfate and water ligands coordinated to the chromium center under reaction conditions. nist.gov For instance, studies have utilized in situ Raman spectroscopy to investigate chromium surfaces under high-temperature hydrothermal conditions. nist.gov
High-Resolution Cryo-Electron Microscopy (Cryo-EM): This technique could potentially be used to visualize the structure of complex chromium (III) sulfate oligomers and their interactions with substrates like collagen at a near-atomic level.
These advanced methods will provide unprecedented insights into reaction kinetics and intermediates, enabling a more rational design of processes involving chromium (III) sulfate. For example, recent studies have used in situ spectroscopic measurements to understand the radiation-induced redox speciation of chromium ions in aqueous solutions at elevated temperatures, which is crucial for applications in nuclear reactor environments. rsc.orgosti.govosti.gov
Design of Next-Generation Catalysts and Functional Materials Incorporating Chromium (III) Sulfate Motifs
The catalytic potential of chromium (III) centers is well-established, and chromium (III) sulfate hydrate serves as a readily available and cost-effective precursor for creating advanced catalysts and functional materials.
Emerging research directions include:
Heterogeneous Catalysts: Developing methods to immobilize chromium (III) species derived from the sulfate salt onto solid supports like silica, zeolites, or metal-organic frameworks (MOFs). Such catalysts could be highly active and reusable for a variety of organic transformations, including oxidation and polymerization reactions. researchgate.net
Photocatalysts: Incorporating chromium (III) ions into semiconductor materials to enhance their photocatalytic activity for applications such as water splitting or the degradation of organic pollutants.
Functional Polymers and Composites: Using chromium (III) sulfate as a cross-linking agent or additive to create polymers and composites with enhanced thermal stability, mechanical strength, or flame-retardant properties. Research has shown that various Cr(III) complexes can act as highly active catalysts for processes like olefin polymerization and carbon dioxide cycloaddition. researchgate.netrsc.org
The following table summarizes potential catalytic applications being explored.
| Catalyst Type | Precursor | Support/Ligand System | Target Reaction | Potential Advantage |
| Olefin Polymerization | Cr(III) Complexes | Cyclopentadienyl ligands | Ethylene Polymerization | High activity, high molecular weight polymers |
| CO2 Fixation | Cr(III) Salophen Complexes | Pyridinium salts | Cycloaddition to epoxides | Co-catalyst free, mild conditions |
| Oxidation Catalysis | Cr(III) on solid supports | Silica, Zeolites | Selective oxidation of alcohols | Reusability, stability |
Understanding Complex Multiphase Interactions in Industrial and Environmental Systems
Chromium (III) sulfate hydrate is frequently used in systems where it interacts with multiple phases, such as in leather tanning (solid-liquid), water treatment (solid-liquid), and pigment formulation (solid-liquid-solid). A deeper understanding of these multiphase interactions at the molecular level is a key area for future research.
Focus areas will include:
Tanning Chemistry: Elucidating the precise mechanism of how chromium (III) oligomers penetrate and cross-link collagen fibrils within the leather matrix. researchgate.net This involves studying the thermodynamics and kinetics of the interaction between dissolved chromium species and the solid protein structure.
Environmental Chemistry: Investigating the adsorption, desorption, and transport of chromium (III) sulfate in soils and sediments. This is crucial for predicting its environmental fate and developing effective remediation strategies for chromium-contaminated sites. The interaction between chromium and various adsorbents is a significant area of study. researchgate.net
Coagulation and Flocculation: In wastewater treatment, chromium (III) sulfate acts as a coagulant. mdpi.com Future studies will aim to model and optimize the formation of chromium hydroxide (B78521) flocs and their interaction with colloidal and suspended particles to improve water purification efficiency. Studies on ion-solvent interactions in aqueous solutions of chromium (III) sulfate provide fundamental data for these models. researchgate.net
Integration of Machine Learning and AI in Predicting Chromium (III) Chemistry
The complexity of chromium (III) chemistry, particularly in aqueous solutions where various hydrolysis and polymerization reactions occur, makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI).
Emerging paradigms in this area involve:
Predictive Modeling: Developing ML models to predict the speciation of chromium (III) under different conditions of pH, temperature, and concentration. acs.orgnih.gov This can help in optimizing industrial processes and predicting environmental behavior.
Materials Discovery: Using AI algorithms to screen potential new materials incorporating chromium (III) sulfate motifs for specific catalytic or functional properties, accelerating the discovery and design process.
Sensor Technology: Integrating ML algorithms with sensor data, such as from multicolorimetric probes, to achieve highly accurate and real-time detection and quantification of Cr(III) in environmental samples. nih.gov Several studies have demonstrated the successful use of models like Decision Tree (DT), Principal Component Analysis-Support Vector Machine (PCA-SVM), and Artificial Neural Networks (ANN) for chromium detection and quantification. acs.orgnih.govmdpi.comresearchgate.net
The table below highlights some machine learning models applied to chromium chemistry.
| Machine Learning Model | Application Area | Objective | Reference |
| Decision Tree (DT), PCA-SVM, LDA | Speciation Analysis | Classification and quantification of Cr(III) concentrations | acs.org, nih.gov |
| Artificial Neural Network (ANN) | Adsorption Systems | Predicting chromium removal efficiency | mdpi.com |
| Partial Least-Squares Regression | Sensor Arrays | Quantitative analysis of Cr species in water samples | nih.gov |
Interdisciplinary Research with Other Fields of Inorganic and Materials Science
The future of chromium (III) sulfate hydrate research lies in its integration with other scientific and engineering disciplines. ucsb.eduresearchgate.net Breaking down traditional silos will unlock new possibilities and applications.
Key interdisciplinary collaborations will include:
Biomaterials Science: Exploring the use of chromium (III) sulfate in the development of biocompatible materials, such as in tissue engineering or for controlled-release applications, building on its known interaction with proteins like collagen.
Nanoscience and Nanotechnology: Synthesizing chromium-based nanoparticles or nanocomposites using chromium (III) sulfate as a precursor for applications in electronics, magnetism, and medicine. A novel chromium (III)-based compound has already shown promise in inhibiting cancer progression. nih.gov
Environmental Engineering: Designing advanced oxidative processes or novel adsorbent materials based on chromium (III) sulfate for the removal of persistent organic pollutants from water.
This interdisciplinary approach ensures that the fundamental chemical knowledge of chromium (III) sulfate hydrate is translated into practical solutions for pressing societal challenges in medicine, technology, and environmental protection. youtube.comcolorado.edulouisiana.edu
Q & A
Q. What are the standard laboratory methods for synthesizing Chromium (III) sulfate hydrate?
Chromium (III) sulfate hydrate can be synthesized via:
- Reaction of Cr₂O₃ with H₂SO₄ : Heat chromium(III) oxide with concentrated sulfuric acid under reflux (80–90°C) for 12–24 hours. The product is crystallized by cooling and evaporation .
- Industrial byproduct utilization : Extract chromium(III) oxide coproducts from chromate oxidation of organic compounds (e.g., anthracene or phenol). Dissolve in sulfuric acid and evaporate to obtain hydrated forms .
Q. How can researchers determine the hydration state of Chromium (III) sulfate hydrates experimentally?
Use gravimetric analysis :
- Weigh a sample of the hydrate.
- Heat at 150–200°C to remove water of crystallization.
- Calculate mass loss and molar ratios (water : anhydrous salt) using stoichiometry . Advanced labs may employ thermogravimetric analysis (TGA) to track mass changes with temperature and identify hydration steps .
Q. What safety protocols are critical when handling Chromium (III) sulfate hydrate?
- PPE : Wear gloves, lab coats, and sealed goggles to avoid skin/eye contact .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for ingestion .
- Storage : Keep in a dry, ventilated area away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can UV-Vis spectroscopy resolve ligand substitution dynamics in Chromium (III) sulfate hydrate solutions?
- Method : Prepare aqueous solutions of [Cr(H₂O)₆]³⁺ (violet) and heat to 70°C to observe ligand exchange (e.g., H₂O → SO₄²⁻ or OH⁻). Monitor absorbance at 450–600 nm (d-d transitions) to track coordination changes .
- Data Interpretation : Spectral shifts from violet (λmax ≈ 575 nm) to green (λmax ≈ 450 nm) indicate inner-sphere ligand substitution .
Q. How should researchers address contradictions in solubility data for Chromium (III) sulfate hydrate?
- Hydrate form specificity : Anhydrous Cr₂(SO₄)₃ is insoluble in cold water but soluble upon reduction to Cr²⁺. Hydrated forms (e.g., Cr₂(SO₄)₃·18H₂O) dissolve readily due to aqua complex formation .
- Experimental variables : Report temperature, pH, and hydration state. Use ICP-OES to quantify dissolved chromium ions under controlled conditions .
Q. What analytical techniques characterize thermal decomposition products of Chromium (III) sulfate hydrate?
- TGA-DSC : Identify decomposition steps (e.g., water loss at 90°C, sulfate decomposition >700°C) .
- XRD/XPS : Analyze residues for Cr₂O₃ (crystalline) and amorphous sulfur oxides .
- Mass spectrometry : Detect gaseous SO₂/SO₃ released during high-temperature decomposition .
Q. How do hydroxide ligands influence the structure and reactivity of basic Chromium (III) sulfate complexes?
- Synthesis : Partial neutralization of Cr₂(SO₄)₃·18H₂O with NaOH yields [Cr₂(H₂O)₆(OH)₄]SO₄, a basic sulfate with bridged hydroxide ligands .
- Reactivity : Hydroxide ligands enhance stability against redox reactions but increase susceptibility to polymerization in acidic conditions .
Q. What experimental designs optimize the synthesis of specific Chromium (III) sulfate hydrate polymorphs?
- Temperature control : Crystallize Cr₂(SO₄)₃·18H₂O at 25°C (violet) or Cr₂(SO₄)₃·15H₂O at 70°C (green) .
- pH modulation : Adjust H₂SO₄ concentration to favor aqua complexes ([Cr(H₂O)₆]³⁺) over hydroxo-bridged species .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
